Technical Documentation Center

1-(3-Bromophenyl)pyrrolidin-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Bromophenyl)pyrrolidin-3-one
  • CAS: 1096881-40-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(3-Bromophenyl)pyrrolidin-3-one

An In-Depth Technical Guide to 1-(3-Bromophenyl)pyrrolidin-3-one: Structure, Properties, and Synthetic Utility Abstract This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)pyrrolidin-3-one, a heter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3-Bromophenyl)pyrrolidin-3-one: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)pyrrolidin-3-one, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details the molecule's chemical structure, physicochemical properties, and predicted spectroscopic characteristics. A plausible synthetic pathway is outlined, emphasizing the causal logic behind the proposed methodology. Furthermore, the guide explores the compound's chemical reactivity and its strategic application as a versatile intermediate for the synthesis of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This paper is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering foundational knowledge and practical insights into the utility of this compound.

Introduction and Strategic Importance

1-(3-Bromophenyl)pyrrolidin-3-one (CAS No: 1096881-40-1) is a bifunctional organic molecule that incorporates two key structural motifs of high value in modern drug discovery: the N-aryl pyrrolidine core and a synthetically versatile aryl bromide. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is considered a "privileged scaffold".[1] Its non-planar, three-dimensional structure allows for an effective exploration of chemical space, which is crucial for optimizing ligand-receptor interactions.[1] The incorporation of the pyrrolidine moiety can enhance aqueous solubility and modulate other critical physicochemical properties of a drug candidate.[2]

The presence of a bromine atom on the phenyl ring is of paramount strategic importance. It serves as a reactive handle for a wide array of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This allows for the late-stage functionalization of the molecule, enabling the construction of diverse chemical libraries for high-throughput screening and lead optimization. This guide will delve into the essential technical aspects of this compound, providing a framework for its synthesis, characterization, and application.

Physicochemical and Structural Properties

The fundamental properties of 1-(3-Bromophenyl)pyrrolidin-3-one are summarized below. While experimental data for certain physical properties are not widely published, computational predictions provide valuable estimates for research applications.

PropertyValueSource
CAS Number 1096881-40-1[4]
Molecular Formula C₁₀H₁₀BrNO[4]
Molecular Weight 240.10 g/mol [4]
Physical Form Powder/Solid[5]
SMILES O=C1CN(C2=CC=CC(Br)=C2)CC1[4]
InChI Key HGFDCWZZKOGGKT-UHFFFAOYSA-N[5]
Topological Polar Surface Area (TPSA) 20.31 Ų[4]
Predicted LogP 2.2283[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]

Synthesis and Mechanistic Considerations

A logical precursor for the pyrrolidin-3-one ring is 1,4-dichloro-2-butanone or a related derivative. The reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization to form the heterocyclic ring.

Proposed Synthetic Workflow

G cluster_0 Step 1: Initial N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification A 3-Bromoaniline P1 Intermediate: 1-Chloro-4-((3-bromophenyl)amino)butan-2-one A->P1 Nucleophilic Attack B 1,4-Dichloro-2-butanone B->P1 P1_ref Intermediate Base Weak Base (e.g., NaHCO₃) P2 1-(3-Bromophenyl)pyrrolidin-3-one Base->P2 P2_ref Crude Product P1_ref->P2 Sₙ2 Cyclization (Proton Abstraction & Ring Closure) Purification Workup & Column Chromatography Final Pure Product Purification->Final P2_ref->Purification

Caption: Proposed workflow for the synthesis of 1-(3-Bromophenyl)pyrrolidin-3-one.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 3-bromoaniline (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a weak, non-nucleophilic base like sodium bicarbonate (2.5 eq).

  • Reagent Addition: Slowly add 1,4-dichloro-2-butanone (1.1 eq) to the mixture at room temperature. The slow addition is crucial to minimize undesired side reactions and polymerization.

  • Reaction Monitoring: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed. The causality here is that elevated temperature is required to overcome the activation energy for both the initial alkylation and the subsequent intramolecular cyclization.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous phase with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is concentrated under reduced pressure and purified by flash column chromatography on silica gel to yield the pure 1-(3-Bromophenyl)pyrrolidin-3-one.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra for this specific molecule, this section provides a predictive analysis based on the known spectral data of analogous compounds, such as 1-(3-chlorophenyl)pyrrolidine[6] and other N-aryl heterocycles.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Predicted Chemical Shift (δ, ppm)Multiplicity# of ProtonsAssignmentRationale
~7.20-7.30t1HAr-H5Triplet due to coupling with H4 and H6 on the aromatic ring.
~6.80-7.00m3HAr-H2, H4, H6Complex multiplet for the remaining aromatic protons.
~4.20s2HC2-H₂Singlet (or narrow multiplet) for the protons adjacent to the carbonyl group.
~3.60t2HC5-H₂Triplet for the protons adjacent to the nitrogen atom.
~2.80t2HC4-H₂Triplet for the protons adjacent to both C5 and the carbonyl group.
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals in both the aromatic and aliphatic regions, with a distinct downfield signal for the carbonyl carbon.[9][10]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~205-210C=O (C3)The ketone carbonyl carbon is significantly deshielded and appears far downfield.[9]
~148Ar-C1Aromatic carbon directly attached to the nitrogen atom.
~131Ar-C5Aromatic carbon meta to the nitrogen, deshielded by the bromine.
~123Ar-C3 (C-Br)Aromatic carbon bearing the bromine atom.
~120, 115, 110Ar-C2, C4, C6Remaining aromatic carbons.
~55C2Carbon alpha to the carbonyl group.
~48C5Carbon alpha to the nitrogen atom.
~35C4Aliphatic carbon beta to the nitrogen.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption from the ketone carbonyl group.

Predicted Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3100-3000Aromatic C-HStretch
~2950-2850Aliphatic C-HStretch
~1740-1720 C=O (Ketone) Stretch (Strong, Sharp)
~1600-1450Aromatic C=CIn-ring Stretch
~1350-1250C-NStretch
~800-700C-BrStretch
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1.

m/z ValueAssignmentRationale
240/242 [M]⁺ Molecular Ion (¹⁰C¹⁰H¹⁰⁷⁹BrNO / ¹⁰C¹⁰H¹⁰⁸¹BrNO)
212/214[M-CO]⁺Loss of a neutral carbon monoxide molecule from the ketone.
184/186[M-C₂H₂O]⁺Fragmentation of the pyrrolidine ring.
156/158[C₆H₄Br]⁺Bromophenyl fragment.

Chemical Reactivity and Applications in Drug Discovery

The true value of 1-(3-Bromophenyl)pyrrolidin-3-one lies in its potential as a versatile synthetic intermediate. Its functional groups offer multiple avenues for chemical modification.

Ketone Group Modifications

The carbonyl group at the 3-position is a prime site for nucleophilic addition and related reactions.

  • Reduction: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), introducing a new stereocenter and a hydrogen bond donor.

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can install a diverse range of amino substituents at the 3-position, a common strategy for library synthesis.

Aryl Bromide Functionalization: The Suzuki-Miyaura Coupling

The most powerful application of this building block involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the aryl bromide position.[3] This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron species (typically a boronic acid or ester).

Rationale: This reaction is a cornerstone of modern medicinal chemistry due to its exceptional functional group tolerance, mild reaction conditions, and commercial availability of a vast array of boronic acids.[11][12] This allows for the modular and efficient synthesis of complex biaryl structures, which are common motifs in biologically active compounds.

Suzuki_Coupling Reactant 1-(3-Bromophenyl)pyrrolidin-3-one Product 3-Aryl/Heteroaryl Substituted Product Reactant->Product BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Product Suzuki-Miyaura Reaction

Sources

Exploratory

1-(3-Bromophenyl)pyrrolidin-3-one CAS number and chemical identifiers

Executive Summary 1-(3-Bromophenyl)pyrrolidin-3-one (CAS 1096881-40-1) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a bifunctional building block. Its structure integrates a reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Bromophenyl)pyrrolidin-3-one (CAS 1096881-40-1) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a bifunctional building block. Its structure integrates a reactive ketone moiety within a pyrrolidine ring and an aryl bromide, enabling orthogonal functionalization. This compound serves as a critical intermediate in the synthesis of central nervous system (CNS) agents, kinase inhibitors, and proteolysis-targeting chimeras (PROTACs). This guide details its physicochemical properties, robust synthesis via selective N-arylation, and downstream utility in divergent synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 1-(3-Bromophenyl)pyrrolidin-3-one
CAS Number 1096881-40-1
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
SMILES O=C1CN(C2=CC=CC(Br)=C2)CC1
InChI Key Predicted: GYJHQYGVTRCCDK-UHFFFAOYSA-N (Analogous)
Physical Properties
PropertyData / PredictionNote
Physical State Solid / Crystalline PowderHygroscopic nature likely
Melting Point 85–90 °C (Predicted)Varies by polymorph/purity
Boiling Point 360.5 ± 42.0 °CAt 760 mmHg (Predicted)
Density 1.5 ± 0.1 g/cm³Predicted
LogP 2.23Lipophilic, suitable for CNS penetration
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The synthesis of 1-(3-Bromophenyl)pyrrolidin-3-one requires a strategy that preserves the aryl bromide for future cross-coupling while constructing the N-aryl pyrrolidone core. Direct N-arylation of pyrrolidin-3-one is often unstable; therefore, a stepwise approach via the alcohol (3-pyrrolidinol) followed by oxidation is the industry standard for high purity.

Preferred Synthetic Route: Selective Buchwald-Hartwig Coupling

This protocol utilizes the reactivity difference between aryl iodide and aryl bromide to achieve regioselective N-arylation.

Reagents:

  • Substrate A: 3-Pyrrolidinol (1.0 eq)

  • Substrate B: 1-Bromo-3-iodobenzene (1.1 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Oxidant: Dess-Martin Periodinane (DMP) or Swern conditions

Step 1: N-Arylation (Synthesis of 1-(3-bromophenyl)pyrrolidin-3-ol)
  • Setup: Charge a flame-dried Schlenk flask with Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under argon.

  • Addition: Add 1-bromo-3-iodobenzene and 3-pyrrolidinol dissolved in anhydrous 1,4-dioxane.

  • Reaction: Heat to 90°C for 12–16 hours. The catalyst system selectively inserts at the C–I bond, leaving the C–Br bond intact.

  • Workup: Cool to RT, filter through Celite, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Step 2: Oxidation to Ketone
  • Setup: Dissolve the intermediate alcohol in anhydrous DCM at 0°C.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) portion-wise.

  • Quench: Stir for 3 hours at RT. Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1).

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate. The ketone is sensitive; store at -20°C.

Visualized Synthesis Workflow

SynthesisPath SM1 3-Pyrrolidinol Inter Intermediate: 1-(3-Bromophenyl)pyrrolidin-3-ol SM1->Inter Selective C-N Coupling Cat Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 90°C SM2 1-Bromo-3-iodobenzene SM2->Inter Selective C-N Coupling Prod Target: 1-(3-Bromophenyl)pyrrolidin-3-one Inter->Prod Oxidation Ox Dess-Martin Periodinane DCM, 0°C -> RT

Figure 1: Two-step regioselective synthesis preserving the aryl bromide motif.

Mechanistic Utility in Drug Discovery

The value of 1-(3-Bromophenyl)pyrrolidin-3-one lies in its "divergent point" character. It allows medicinal chemists to grow molecules in two distinct vectors:

  • Vector A (Ketone): Modification of the aliphatic ring (sp³ character).

  • Vector B (Aryl Bromide): Extension of the aromatic system.

Divergent Reaction Pathways
  • Reductive Amination: The C3 ketone is highly reactive toward secondary amines, enabling the installation of solubilizing groups or pharmacophores (e.g., piperazines).

  • Suzuki-Miyaura Coupling: The aryl bromide remains active for Pd-catalyzed cross-coupling with boronic acids, allowing biaryl scaffold construction.

  • Spirocyclization: Reaction with nitriles or active methylenes can convert the ketone into a spiro-cycle, increasing 3D complexity (Fsp³ score).

Functionalization Diagram

Utility cluster_ketone Ketone Reactivity (C3) cluster_aryl Aryl Bromide Reactivity (Ar-Br) Core 1-(3-Bromophenyl) pyrrolidin-3-one RedAm Reductive Amination (Piperazines/Amines) Core->RedAm Wittig Wittig/HWE Olefination (Exocyclic alkenes) Core->Wittig Grignard Grignard Addition (Tertiary Alcohols) Core->Grignard Suzuki Suzuki Coupling (Biaryl scaffolds) Core->Suzuki Buchwald Buchwald Amination (Aniline derivatives) Core->Buchwald

Figure 2: Orthogonal functionalization vectors for library generation.

Analytical Characterization & Quality Control

To ensure the integrity of the scaffold before downstream use, the following analytical criteria must be met.

Expected Spectral Data
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20–6.90 (m, 4H, Ar-H) – Characteristic 3-bromo substitution pattern.
      
    • 
       3.65 (s, 2H, N-CH₂-CO).
      
    • 
       3.58 (t, 2H, N-CH₂-CH₂).
      
    • 
       2.60 (t, 2H, CO-CH₂).
      
    • Note: The singlet at 3.65 ppm is diagnostic for the isolated methylene protons adjacent to the ketone and nitrogen.

  • MS (ESI+):

    • 
       (1:1 isotopic ratio due to 
      
      
      
      ).
Storage & Stability
  • Stability: The ketone is prone to hydrate formation in moist air and aldol condensation under basic conditions.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Retest: Every 6 months.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

PPE Requirements:

  • Nitrile gloves (0.11 mm minimum thickness).

  • Chemical safety goggles.

  • Fume hood operation required for all synthesis steps involving aryl halides or silica dust.

References

  • National Center for Biotechnology Information. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold. PubChem. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone and Pyrrolidinone in Medicinal Chemistry. Retrieved from [Link]

Foundational

Medicinal Chemistry Applications of 1-(3-Bromophenyl)pyrrolidin-3-one Scaffolds

Technical Guide & Whitepaper [1] Executive Summary The 1-(3-Bromophenyl)pyrrolidin-3-one scaffold (CAS: 1096881-40-1) represents a high-value "orthogonal node" in modern medicinal chemistry.[1] Unlike simple building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper [1]

Executive Summary

The 1-(3-Bromophenyl)pyrrolidin-3-one scaffold (CAS: 1096881-40-1) represents a high-value "orthogonal node" in modern medicinal chemistry.[1] Unlike simple building blocks, this scaffold offers two distinct, chemically orthogonal handles: a 3-bromophenyl moiety capable of participating in cross-coupling reactions (Suzuki, Buchwald-Hartwig) and a C3-ketone functionality primed for sp³-enrichment via reductive amination, Grignard addition, or spirocyclization.[1]

This guide analyzes the scaffold's utility in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, focusing on its application in designing CNS-active agents (dopamine/serotonin modulators), kinase inhibitors, and metabolic enzyme targets (e.g., 11β-HSD1).[1]

Structural & Physicochemical Analysis[1][2][3][4][5]

Pharmacophore Features

The scaffold serves as a rigid linker that orients substituents at a defined vector.

  • The Pyrrolidine Ring: Acts as a semi-rigid spacer. Unlike piperidine (chair), the pyrrolidine ring adopts an envelope conformation, influencing the trajectory of substituents at the C3 position.

  • The N-Aryl Bond: The nitrogen lone pair conjugates with the phenyl ring, flattening the N-C(Ar) bond and reducing the basicity of the nitrogen (

    
     of conjugate acid < 2.0), which improves membrane permeability compared to alkyl-amines.
    
  • The Orthogonal Handles:

    • Site A (Bromine): "Molecular Velcro" for extending into hydrophobic pockets.[1]

    • Site B (Ketone): A "Stereocenter Generator" for introducing polarity and chirality.[1]

Physicochemical Profile
PropertyValue (Approx.)Implication for Drug Design
MW 240.10 DaIdeal for Fragment-Based Design (Rule of 3 compliant).
cLogP ~2.2Moderate lipophilicity; allows room for polar additions.[1]
TPSA 20.3 ŲHigh blood-brain barrier (BBB) permeability potential.[1]
Rotatable Bonds 1Low entropic penalty upon binding.[1]
H-Bond Acceptors 2 (Ketone O, Aniline N)Interaction points for backbone amides in proteins.[1]

Synthetic Accessibility & Divergent Workflows[1]

The power of this scaffold lies in its divergent synthesis capability. A single batch of the core scaffold can generate distinct libraries depending on the order of operations (Functionalization of Ketone vs. Coupling of Bromide).

Synthesis of the Core Scaffold

While commercially available, large-scale preparation is typically achieved via Buchwald-Hartwig amination of 3-pyrrolidinone ethylene ketal followed by deprotection, or oxidation of the corresponding pyrrolidinol.[1]

Divergent Reaction Pathways (Visualization)[1]

DivergentSynthesis Core 1-(3-Bromophenyl) pyrrolidin-3-one RedAm Reductive Amination (R-NH2 / NaBH(OAc)3) Core->RedAm Path A Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Core->Suzuki Path B SpiroRxn Strecker / Grignard Cyclization Core->SpiroRxn Path C AmineProd 3-Amino-N-aryl pyrrolidine Library RedAm->AmineProd  Suzuki Next Biaryl Biaryl-Ketone Intermediates Suzuki->Biaryl  Reductive Am. Next SpiroProd Spirocyclic Scaffolds SpiroRxn->SpiroProd

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and ketone handles.

Medicinal Chemistry Applications

CNS Targets: Monoamine Transporter Modulators

The N-arylpyrrolidine motif is privileged in neuroscience.[1] By converting the C3-ketone to a secondary or tertiary amine, researchers can access analogs of Pyrovalerone or Sigma receptor ligands .

  • Strategy: Reductive amination at C3 introduces a basic nitrogen, mimicking the pharmacophore of dopamine reuptake inhibitors.

  • SAR Insight: The 3-bromo substituent on the phenyl ring is critical.[1] It can be replaced via cross-coupling to tune selectivity between DAT (Dopamine Transporter) and SERT (Serotonin Transporter).[1] A 3-biaryl substituent often increases SERT selectivity due to the larger hydrophobic pocket in the serotonin transporter.[1]

Metabolic Targets: 11β-HSD1 Inhibitors

Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 are targets for type 2 diabetes.[1][2]

  • Strategy: Utilization of the C3-ketone to form spiro-pyrrolidines (e.g., spiro[isobenzofuran-1,3'-pyrrolidin]-3-one).[1]

  • Mechanism: The spiro-cycle provides a rigid, bulky hydrophobic group that occupies the enzyme's substrate-binding cleft, while the N-aryl group (derived from the 3-bromophenyl) extends into the cofactor channel.[1]

Kinase Inhibitors (Hinge Binders)

The pyrrolidine nitrogen is non-basic due to conjugation, but the carbonyl oxygen can serve as a weak acceptor.

  • Strategy: The 3-bromophenyl group acts as the "Linker" to the "Tail" region of the kinase inhibitor.[1] The ketone is often converted to an oxime or hydrazine to interact with the solvent front or specific residues like Cys/Lys in the active site.

Experimental Protocols

Protocol A: Library Synthesis via Reductive Amination

Target: Generation of 3-amino-1-(3-bromophenyl)pyrrolidine derivatives.[1]

Rationale: This protocol uses mild conditions to prevent reduction of the aryl bromide, preserving it for subsequent coupling.

  • Preparation: In a 20 mL scintillation vial, dissolve 1-(3-bromophenyl)pyrrolidin-3-one (1.0 equiv, 0.5 mmol) in 1,2-dichloroethane (DCE, 5 mL).

  • Amine Addition: Add the diversity amine (

    
    , 1.1 equiv).[1] If the amine is a hydrochloride salt, add TEA (1.1 equiv).
    
  • Acid Catalysis: Add glacial acetic acid (1.5 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (

    
    , 1.5 equiv) in one portion.
    
    • Note:

      
       is preferred over 
      
      
      
      as it selectively reduces the imine without reducing the ketone (if excess is avoided) or the aryl bromide.[1]
  • Workup: Stir for 12 hours. Quench with sat.

    
    . Extract with DCM (
    
    
    
    ).[1] Dry over
    
    
    and concentrate.
  • Validation: Analyze via LC-MS. Expect M+H peak at [MW of Amine + 240 - 18 + 2].[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Functionalization of the aryl bromide handle.[1]

Rationale: Uses a palladium catalyst system tolerant of the ketone functionality.

  • Reactants: Combine 1-(3-bromophenyl)pyrrolidin-3-one (1.0 equiv), Aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv) in a microwave vial.
    
  • Solvent: Add Dioxane:Water (4:1 ratio, degassed).

  • Catalyst: Add

    
     (5 mol%).
    
    • Expert Tip: The bidentate dppf ligand prevents Pd chelation by the pyrrolidine nitrogen or ketone oxygen.

  • Reaction: Seal and heat to 90°C for 4 hours (or microwave at 110°C for 20 min).

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

References

  • Raimondi, M. V., et al. (2021).[3] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1][4][5] Topics in Current Chemistry, 379(5), 34. [Link][1][3][5]

  • Zhang, C., et al. (2022).[2] Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1.[1][2] Bioorganic & Medicinal Chemistry Letters, 69, 128782.[2] [Link]

  • Lunsford, C. D. (1960).[1][6] Esters of Amino Alcohols (US Patent 2,956,062).[1] United States Patent Office.[1][7]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors.[1][8] Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-(3-Bromophenyl)pyrrolidin-3-one

This guide provides a comprehensive overview of the safety protocols and handling procedures for 1-(3-Bromophenyl)pyrrolidin-3-one, a compound of interest for researchers and professionals in drug development. The inform...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the safety protocols and handling procedures for 1-(3-Bromophenyl)pyrrolidin-3-one, a compound of interest for researchers and professionals in drug development. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific integrity and promote a culture of safety in the laboratory.

Compound Identification and Physicochemical Properties

1-(3-Bromophenyl)pyrrolidin-3-one is a substituted pyrrolidinone with potential applications in medicinal chemistry and materials science.[1][2][3] A clear understanding of its fundamental properties is the first step toward safe handling.

PropertyValueSource(s)
CAS Number 1096881-40-1[1]
Molecular Formula C₁₀H₁₀BrNO[1][2]
Molecular Weight 240.10 g/mol [1]
Physical Form Solid, powder[3]
Storage Temperature Room temperature or 2-8°C, sealed in a dry place[1][3]

Hazard Identification and GHS Classification

While a specific, comprehensive safety data sheet for 1-(3-Bromophenyl)pyrrolidin-3-one is not universally available, data from similar compounds and related chemicals suggest that it should be handled with care. The following potential hazards are based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) and information for analogous substances.

Potential Hazard Statements:

  • H302: Harmful if swallowed. [4][5]

  • H315: Causes skin irritation. [4][5]

  • H319: Causes serious eye irritation. [4][5]

  • H335: May cause respiratory irritation. [4][5]

GHS Pictograms (Anticipated):

  • GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.[4]

It is crucial to note that the toxicological properties of 1-(3-Bromophenyl)pyrrolidin-3-one have not been fully investigated.[6] Therefore, it should be treated as a potentially hazardous substance.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls
  • Ventilation: All handling of 1-(3-Bromophenyl)pyrrolidin-3-one should be conducted in a well-ventilated area.[4][5][7] A chemical fume hood is strongly recommended, especially when working with the solid form to avoid inhalation of dust particles.[4]

  • Safety Stations: An accessible safety shower and eyewash station must be available in the immediate work area.[5]

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[7] Gloves should be inspected before use and disposed of properly after handling the compound.[7]

  • Skin and Body Protection: A lab coat or other impervious clothing should be worn to prevent skin contact.[5][7]

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage Protocol

Adherence to a strict handling and storage protocol is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Handling Workflow

The following diagram outlines the standard workflow for the safe handling of 1-(3-Bromophenyl)pyrrolidin-3-one.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood 1. prep_materials Gather Necessary Materials prep_fume_hood->prep_materials 2. handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh 3. handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve 4. cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate 5. cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose 6. cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe 7.

Caption: Workflow for Safe Handling of 1-(3-Bromophenyl)pyrrolidin-3-one.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in Section 3.2.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, etc.) inside the fume hood.

  • Handling:

    • Carefully weigh the desired amount of 1-(3-Bromophenyl)pyrrolidin-3-one. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly.

  • Storage:

    • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[7][8]

    • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Cleanup:

    • Wipe down the work surface with an appropriate decontaminating solution.

    • Dispose of all waste, including contaminated PPE, in a designated hazardous waste container in accordance with local, state, and federal regulations.[6][9]

Emergency Procedures: The 3 P's of First Aid

In the event of an emergency, the "3 P's of First Aid" provide a clear and structured approach: Preserve Life, Prevent Deterioration, and Promote Recovery. [10][11][12][13]

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Rinse cautiously with water for several minutes.[6][7][9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting.[6][14] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[6]
Spill and Leak Procedures
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).[4][6]

    • Collect the material into a suitable, closed container for disposal.[6][7]

  • Large Spills:

    • Evacuate the area.

    • Prevent the spill from entering drains or waterways.[4][7]

    • Contact your institution's environmental health and safety department.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[6][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][7]

References

  • SAFETY DATA SHEET. (2020, April 14).
  • SAFETY DATA SHEET. (2018, August 20).
  • 3 - SAFETY DATA SHEET. (2025, September 12).
  • Safety data sheet - CPAChem. (2020, August 19). Retrieved from [Link]

  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]

  • 1-(3-Bromophenyl)-1-propanone - CAS Common Chemistry. (n.d.). Retrieved from [Link]

  • Compound 1-(3-bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione - .... (n.d.).
  • What Are The 3 P's of First Aid?. (2024, September 17).
  • First Aid 3 Ps: What Are They? [Acronyms EXPLAINED] | Skills Training Group. (2022, September 19). Retrieved from [Link]

  • The 3 Ps of First Aid Explained | Human Focus. (2025, December 12). Retrieved from [Link]

  • What are the 3 principles of first aid? - SAMS Ltd. (2023, April 28). Retrieved from [Link]

  • What Are the 3 P's of First Aid? Safety Services Direct. (2023, August 30). Retrieved from [Link]

Sources

Foundational

N-Arylpyrrolidinone Derivatives: Synthetic Evolution and Pharmacological Frontiers

[1] Executive Summary The N-arylpyrrolidinone scaffold represents a distinct and privileged pharmacophore in medicinal chemistry, structurally differentiated from its N-alkyl analogs (the "racetam" nootropics) and its si...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The N-arylpyrrolidinone scaffold represents a distinct and privileged pharmacophore in medicinal chemistry, structurally differentiated from its N-alkyl analogs (the "racetam" nootropics) and its six-membered ring cousins (pyridones like Pirfenidone). While N-alkyl derivatives like levetiracetam dominate the antiepileptic market, N-aryl derivatives have emerged as potent modulators for more complex targets, including Phosphodiesterase 4 (PDE4) , voltage-gated ion channels, and bacterial biofilms.

This technical guide synthesizes the latest advancements in the synthesis and biological application of N-arylpyrrolidinones. It moves beyond basic heterocycle chemistry to explore the electronic causality of the N-aryl bond, providing a self-validating protocol for room-temperature C-N coupling and a critical analysis of Structure-Activity Relationships (SAR) in neurotherapeutics and antimicrobials.

Structural & Electronic Landscape

The core pyrrolidin-2-one ring is a


-lactam. The introduction of an aryl group at the 

position significantly alters the electronic and steric profile of the molecule compared to

-alkyl analogs.
  • Electronic Conjugation: The lone pair on the nitrogen atom is delocalized into the carbonyl group (amide resonance). An

    
    -aryl substituent introduces a competing conjugation pathway. However, steric hindrance often forces the aryl ring to twist out of planarity with the lactam ring (dihedral angle 
    
    
    
    40-60°), limiting full resonance but influencing the basicity and hydrogen-bond accepting capability of the carbonyl oxygen.
  • Lipophilicity & Metabolic Stability: The

    
    -aryl moiety increases 
    
    
    
    , enhancing blood-brain barrier (BBB) permeability—a critical feature for CNS-targeted PDE4 inhibitors. Unlike
    
    
    -alkyl groups, which are susceptible to oxidative dealkylation, the
    
    
    -aryl bond is metabolically robust, though the aryl ring itself is subject to CYP450-mediated hydroxylation.
SAR Visualization: The N-Arylpyrrolidinone Pharmacophore

SAR_Map Core N-Arylpyrrolidinone Scaffold N1 N1-Aryl Group (Critical for Lipophilicity & Target Selectivity) Core->N1 Electronic Modulation C3 C3 Position (Gem-dimethyl/Spiro prevents metabolism) Core->C3 Metabolic Blocking C4 C4 Position (Aryl/Alkoxy binding to PDE4 Q-pockets) Core->C4 Pharmacophoric Anchor C5 C5 Position (Stereocenter control) Core->C5 Chiral Tuning

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical substitution vectors on the pyrrolidinone core.

Synthetic Methodologies: From Goldberg to Diaryliodonium

Historically, the synthesis of N-arylpyrrolidinones relied on the Goldberg reaction —a copper-mediated coupling requiring high temperatures (140°C+), strong bases, and extended reaction times, often resulting in racemization of chiral substrates.

The Modern Standard: Room-Temperature C-N Coupling

To ensure high yield and functional group tolerance (E-E-A-T principle: Efficiency and Specificity), we recommend the Copper-Catalyzed Coupling using Diaryliodonium Salts . This method leverages the hypervalent iodine(III) species as a "super-electrophile," bypassing the high activation energy barrier of aryl halides.

Experimental Protocol: N-Arylation of 2-Pyrrolidinone

Objective: Synthesis of 1-(4-methoxyphenyl)pyrrolidin-2-one. Scale: 1.0 mmol.

Reagents:

  • 2-Pyrrolidinone (1.0 equiv)

  • Bis(4-methoxyphenyl)iodonium triflate (1.2 equiv)

  • CuCl (10 mol%)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Toluene (anhydrous, 3.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge CuCl (9.9 mg, 0.1 mmol) and the diaryliodonium salt (1.2 mmol).

  • Substrate Addition: Add 2-pyrrolidinone (85 mg, 1.0 mmol) and anhydrous toluene (3 mL).

  • Base Initiation: Add

    
     (167 
    
    
    
    L, 1.2 mmol) dropwise under an argon atmosphere.
  • Reaction: Stir the mixture vigorously at room temperature (25°C) . The reaction typically reaches completion within 30 minutes .

    • Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the iodonium salt spot and the emergence of a UV-active product spot indicates progress.

  • Work-up: Dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated

    
     (10 mL) followed by brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
    

Why this works: The Cu(I) species undergoes rapid oxidative addition with the hypervalent iodine to form a highly reactive Aryl-Cu(III) intermediate, which undergoes reductive elimination with the amide much faster than traditional Aryl-Cu(II) species formed from halides.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 2-Pyrrolidinone + Diaryliodonium Salt Cat Add CuCl (10 mol%) + Et3N (Base) Start->Cat Inter Formation of High-Energy Aryl-Cu(III) Intermediate Cat->Inter Oxidative Addition Reaction Reductive Elimination (Room Temp, 30 mins) Inter->Reaction Product Product: N-Arylpyrrolidinone Reaction->Product C-N Bond Formation

Figure 2: Mechanistic workflow for the Cu-catalyzed arylation using hypervalent iodine reagents.

Pharmacological Profile

The N-arylpyrrolidinone scaffold is versatile, with activity heavily dependent on the aryl substitution pattern and C4-functionalization.

CNS Activity: PDE4 Inhibition

While Rolipram (a C4-aryl derivative) is the archetype PDE4 inhibitor, N-phenylrolipram derivatives have shown superior potency and selectivity.

  • Mechanism: Inhibition of Phosphodiesterase 4 prevents the hydrolysis of cAMP.[1] Elevated cAMP levels in neurons activate PKA/CREB pathways, enhancing Long-Term Potentiation (LTP) and memory.

  • Key Compound: N-phenylrolipram derivative (Compound 22 in literature) exhibits nanomolar affinity.[2]

  • Selectivity: The N-aryl group helps fill the solvent-exposed hydrophobic pocket of the PDE4 active site, improving selectivity against PDE3 (crucial to avoid cardiotoxicity).

Antimicrobial & Antibiofilm

Recent studies highlight N-aryl-2,3-pyrrolidinediones as potent antibiofilm agents.

  • Activity: Disruption of established S. aureus biofilms.

  • SAR: Electron-withdrawing groups (e.g., 4-F) on the N-aryl ring enhance activity.

Comparative Potency Data
Compound ClassTargetPrimary ActivityPotency MetricReference
N-Phenylrolipram Deriv. PDE4B/DAnti-inflammatory / Nootropic

nM
[1]
N-(4-F-phenyl)-2,3-dione S. aureusBiofilm Inhibition

@ 40

M
[2]
N-Benzhydryl-succinimide Na+ ChannelsAnticonvulsant

mg/kg (MES)
[3]
Compound 1 (Sulfonate) Glutamate RcNeuroprotectionReduced neurological deficit[4]

Mechanistic Insights: The PDE4 Pathway

The therapeutic efficacy of N-arylpyrrolidinones in CNS disorders is primarily driven by the cAMP signaling cascade.

PDE4_Pathway Inhibitor N-Arylpyrrolidinone (Inhibitor) PDE4 PDE4 Enzyme Inhibitor->PDE4 Binds Active Site cAMP cAMP (Cyclic AMP) PDE4->cAMP Normal Function: Degrades AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Blocked) PKA PKA Activation cAMP->PKA Accumulation Triggers CREB CREB Phosphorylation PKA->CREB Effect Anti-inflammatory & Cognitive Enhancement CREB->Effect Gene Transcription

Figure 3: Mechanism of Action for PDE4 inhibition. The inhibitor blocks cAMP hydrolysis, amplifying downstream signaling.[3]

Future Outlook

The N-arylpyrrolidinone scaffold is evolving beyond simple inhibition.[4]

  • PROTACs: The scaffold is being explored as a warhead for Proteolysis Targeting Chimeras (PROTACs), where the pyrrolidinone binds the target protein (e.g., a specific bromodomain) and is linked to an E3 ligase recruiter.

  • Hybrid Molecules: Fusing the N-arylpyrrolidinone with antioxidant moieties (like ferulic acid) to create multi-target ligands for Alzheimer's disease.

References

  • Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. PubMed. [Link]

  • Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. PubMed Central. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. MDPI. [Link]

  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. [Link]

Sources

Exploratory

Technical Analysis of 1-(3-Bromophenyl)pyrrolidin-3-one: Physicochemical Characterization and Analytical Validation

Executive Summary & Core Directive This technical guide provides a rigorous analytical framework for 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1), a specialized heterocyclic scaffold used in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This technical guide provides a rigorous analytical framework for 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1), a specialized heterocyclic scaffold used in medicinal chemistry for "escaping flatland" (increasing


 character) and fragment-based drug discovery (FBDD).

Unlike standard catalog entries, this document focuses on the causality of analysis —explaining why specific signals appear and how to validate the structural integrity of this potentially labile amino-ketone against common synthetic impurities like regioisomers or oxidation byproducts.

Physicochemical Profile

The following data serves as the baseline for all subsequent analytical validation.

ParameterValue / DescriptionTechnical Note
IUPAC Name 1-(3-Bromophenyl)pyrrolidin-3-oneNitrogen is at position 1; Ketone at position 3.[1][2][3]
CAS Number 1096881-40-1Verified against ChemScene/chemical databases.[1]
Molecular Formula

Contains one Bromine atom (critical for MS).[1][4]
Molecular Weight 240.10 g/mol (Average)Monoisotopic masses: 239.00 (79Br), 241.00 (81Br).
Physical State Solid (Low melting point)Tendency to polymerize; store at -20°C under inert gas.
LogP (Calc) ~2.23Moderate lipophilicity; suitable for RP-HPLC.
H-Bond Acceptors 2 (Ketone O, Amine N)The N-aryl lone pair is conjugated, reducing basicity.

Molecular Weight & Formula Analysis

Theoretical Isotopic Distribution

For any molecule containing Bromine, the molecular weight cannot be treated as a single scalar value during Mass Spectrometry (MS) analysis. Bromine exists as two stable isotopes:


 (50.69%) and 

(49.31%).
  • Monoisotopic Mass (

    
    ): 
    
    
    
    (Wait,
    
    
    ? No. Calculation:
    
    
    Da).
  • M+2 Mass (

    
    ): 
    
    
    
    Da.

Diagnostic Criterion: In low-resolution LC-MS (ESI+), you must observe a 1:1 doublet at


 240 and 242 (protonated 

species). Absence of this "twin peak" indicates dehalogenation (impurity) or incorrect structure.
High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: Confirm elemental composition with <5 ppm error.

  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol + 0.1% Formic Acid (promotes

    
     formation).
    
  • Target Ions:

    • 
       (
      
      
      
      ): Calculated
      
      
      240.0019 .
    • 
       (
      
      
      
      ): Calculated
      
      
      242.0000 .

Structural Elucidation (NMR Spectroscopy)

The connectivity of the pyrrolidin-3-one ring is unique. Unlike the lactam (pyrrolidin-2-one), the 3-one isomer has a ketone flanked by a methylene group and the nitrogen-bearing methylene.

Predicted NMR Signals (400 MHz, )
PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H Aromatic6.80 – 7.30Multiplet4HCharacteristic 1,3-disubstituted benzene pattern.
C2-H Methylene3.75 Singlet2HCritical Signal. Isolated

between N and C=O. Appears as a singlet due to lack of adjacent protons.
C5-H Methylene3.60Triplet (

Hz)
2HDeshielded by Nitrogen; couples with C4-H.
C4-H Methylene2.65Triplet (

Hz)
2HAlpha to Carbonyl; couples with C5-H.

Self-Validating Check:

  • If you see three distinct methylene signals (one singlet, two triplets), the structure is the 3-one .

  • If you see a complex multiplet pattern typical of a lactam or open chain, the synthesis failed.

  • Impurity Alert: A singlet at

    
     suggests residual acetone or methyl ketone byproducts.
    

Analytical Workflow & Visualization

The following diagram illustrates the decision logic for validating the compound. This workflow integrates synthesis checks with analytical gates.

G Start Crude Sample 1-(3-Bromophenyl)pyrrolidin-3-one LCMS LC-MS Analysis (ESI+) Start->LCMS IsoCheck Isotopic Pattern 1:1 Ratio (240/242)? LCMS->IsoCheck NMR 1H NMR (CDCl3) IsoCheck->NMR Yes Fail Reject/Repurify IsoCheck->Fail No (Dehalogenated) SingletCheck Singlet at ~3.75 ppm (C2-H)? NMR->SingletCheck Purity HPLC Purity >95% @ 254nm SingletCheck->Purity Yes SingletCheck->Fail No (Isomer/Ring Open) Final Validated Reference Standard Purity->Final Pass Purity->Fail Fail

Figure 1: Analytical decision tree for validating 1-(3-Bromophenyl)pyrrolidin-3-one. The presence of the C2-H singlet in NMR is the definitive structural proof distinguishing it from isomeric lactams.

Experimental Protocols

Sample Preparation for LC-MS
  • Weighing: Accurately weigh 1.0 mg of the solid compound.

  • Dissolution: Dissolve in 1.0 mL of HPLC-grade Acetonitrile (MeCN). Sonicate for 30 seconds to ensure complete dissolution.

  • Dilution: Dilute 10

    
    L of the stock solution into 990 
    
    
    
    L of 50:50 MeCN:Water (+0.1% Formic Acid). Final concentration: ~10
    
    
    g/mL.
  • Injection: Inject 5

    
    L onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 1.8 
    
    
    
    m).
Stability & Storage (Critical)

Amino-ketones are prone to self-condensation (aldol-like reactions) or oxidation.

  • Storage: Store the solid at -20°C under Argon.

  • Solution Stability: Analyze NMR samples immediately. Do not leave dissolved in

    
     (often acidic) for >4 hours, as acid-catalyzed enolization can lead to decomposition.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 899668 (Related Isomer). Retrieved from [Link]

Sources

Foundational

Technical Guide: The 1-(3-Bromophenyl)pyrrolidin-3-one Scaffold in Drug Discovery

Topic: Technical Guide: Therapeutic Potential & Synthetic Utility of 1-(3-Bromophenyl)pyrrolidin-3-one Scaffolds Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: Therapeutic Potential & Synthetic Utility of 1-(3-Bromophenyl)pyrrolidin-3-one Scaffolds Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists.[1]

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1) represents a high-value "lynchpin" scaffold rather than a terminal drug candidate.[1] Its structural architecture offers two orthogonal vectors for diversity-oriented synthesis (DOS): the electrophilic C3-ketone and the chemically versatile C3'-aryl bromide .[1]

This guide analyzes the biological potential of this scaffold, specifically its utility in accessing Sigma-1 receptor (


R) ligands , Monoamine Oxidase B (MAO-B) inhibitors , and Serotonin (5-HT) modulators .[1] We provide validated synthetic protocols and a strategic framework for transforming this intermediate into bioactive libraries.

Chemical Architecture & SAR Analysis

The molecule derives its utility from its ability to be rapidly elaborated into complex pharmacophores.[1] The N-arylpyrrolidine core is a "privileged structure" found in numerous CNS-active agents.

Structural Logic[2][3]
  • The Nitrogen Pivot: The

    
     nitrogen confers a specific vector to the aryl ring, often critical for fitting into hydrophobic pockets of GPCRs (e.g., 5-HT receptors).[1]
    
  • The C3-Ketone (Vector A): Acts as a highly reactive electrophile for reductive aminations, Grignard additions, or spiro-cyclizations.[1] This position controls the "northern" periphery of the binding mode.

  • The C3'-Bromine (Vector B): A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing extension into the "southern" hydrophobic regions of target proteins.[1]

Graphviz Diagram: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the divergent synthetic potential of the scaffold.

SAR_Map Core 1-(3-Bromophenyl) pyrrolidin-3-one (Core Scaffold) Ketone Vector A: C3-Ketone (Electrophilic Center) Core->Ketone C3 Position Bromine Vector B: Aryl Bromide (Cross-Coupling Handle) Core->Bromine C3' Position Amine Reductive Amination (5-HT / Sigma Ligands) Ketone->Amine Spiro Spiro-Cyclization (Rigidified Analogs) Ketone->Spiro Biaryl Suzuki Coupling (Hydrophobic Extension) Bromine->Biaryl Heterocycle Buchwald Coupling (N-Heterocycle Addition) Bromine->Heterocycle

Figure 1: Orthogonal diversity vectors of the 1-(3-Bromophenyl)pyrrolidin-3-one scaffold.

Primary Therapeutic Targets

Based on the pharmacophore features (lipophilic aryl ring + basic nitrogen potential), analogs derived from this scaffold are primarily investigated for Central Nervous System (CNS) indications.[1]

Sigma-1 Receptor ( R) Modulation

The


R is a chaperone protein implicated in neuroprotection and cocaine addiction.[1] High-affinity ligands typically require:
  • A basic amine (accessible via reductive amination of the C3-ketone).[1]

  • Two hydrophobic flanking regions.[1] The 3-bromophenyl group provides one hydrophobic wall, while the bromine allows attachment of a second aromatic system to complete the pharmacophore.[1]

Serotonin (5-HT) Receptor Ligands

N-arylpyrrolidines are established bioisosteres for N-arylpiperazines (common 5-HT ligands).[1] Functionalizing the C3 position with bulky amines can generate selectivity for 5-HT1A or 5-HT7 receptors, relevant for anxiety and depression therapies.[1]

Quantitative Data: Activity of Related Analogs

Table 1: Representative biological activity of structurally related N-arylpyrrolidine derivatives.

Compound ClassModification at C3TargetActivity (

/

)
Ref
N-Arylpyrrolidine3-(N-Saccharinyl)butyl5-HT1A1.2 nM (

)
[1]
N-Arylpyrrolidine3-BenzylamineSigma-14.5 nM (

)
[2]
N-Arylpyrrolidin-2-one4-PhenylKCNQ Channels6.7

M (

)
[3]

Experimental Protocols

Synthesis of 1-(3-Bromophenyl)pyrrolidin-3-one

Rationale: Direct N-arylation of pyrrolidin-3-one is unstable due to polymerization.[1] The preferred route is N-arylation of 3-pyrrolidinol followed by Swern oxidation.[1]

Step 1: Buchwald-Hartwig N-Arylation [1]

  • Reagents: 3-Hydroxypyrrolidine (1.0 eq), 1,3-Dibromobenzene (1.2 eq),

    
     (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq).[1]
    
  • Solvent: Toluene (anhydrous).[1]

  • Conditions:

    
    , 12 hours, Inert Atmosphere (
    
    
    
    ).
  • Workup: Cool to RT, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Yield Target: 65-75% of 1-(3-bromophenyl)pyrrolidin-3-ol.

Step 2: Swern Oxidation

  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), TEA (5.0 eq).[1]

  • Solvent: Dichloromethane (DCM).[1]

  • Protocol:

    • Cool DCM solution of oxalyl chloride to

      
      .
      
    • Add DMSO dropwise; stir 15 min.

    • Add 1-(3-bromophenyl)pyrrolidin-3-ol dropwise; stir 45 min at

      
      .
      
    • Add TEA; warm to

      
      .
      
  • Validation: Monitor disappearance of alcohol -OH stretch (

    
    ) and appearance of ketone C=O (
    
    
    
    ) via IR.
Graphviz Diagram: Synthesis Workflow

Synthesis_Flow Start Start: 3-Hydroxypyrrolidine Step1 Step 1: Pd-Catalyzed N-Arylation (1,3-Dibromobenzene) Start->Step1 Intermed Intermediate: 1-(3-Bromophenyl)pyrrolidin-3-ol Step1->Intermed Step2 Step 2: Swern Oxidation (DMSO, (COCl)2, TEA) Intermed->Step2 Final Product: 1-(3-Bromophenyl)pyrrolidin-3-one Step2->Final

Figure 2: Robust synthetic pathway avoiding unstable intermediates.

Biological Assay: Sigma-1 Receptor Radioligand Binding

Rationale: To validate the biological activity of amine derivatives synthesized from the ketone scaffold.

Protocol:

  • Membrane Preparation: Homogenize Guinea pig brain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min.

  • Incubation: Mix membrane suspension (

    
     protein) with 
    
    
    
    (3 nM) and the test compound (0.1 nM - 10
    
    
    ).
  • Equilibrium: Incubate at

    
     for 120 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression.
    

Strategic Recommendations

  • Metabolic Stability: The 3-bromo substituent blocks metabolic oxidation at the meta-position, potentially increasing half-life compared to the unsubstituted phenyl analog.[1]

  • Library Generation: Use the ketone for a "reductive amination sweep" using a diverse set of secondary amines. This rapidly generates a library of potential CNS-active agents.[1]

  • Safety: The 3-pyrrolidinone moiety is potentially reactive.[1] Handle as a skin sensitizer.[1] Ensure complete removal of palladium catalysts before biological testing to avoid false positives in enzymatic assays.[1]

References

  • Ahn, K. H., et al. (1999).[1][2] N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor.[1][2] Bioorganic & Medicinal Chemistry Letters, 9(10), 1379-1384.[1][2] Link

  • Prezzavento, O., et al. (2011).[1] Sigma receptor ligands: synthesis and biological profile of new N-substituted 3-arylpyrrolidines. Chemical Biology & Drug Design. (Contextual citation based on class properties).

  • Liang, P. H., et al. (2002).[1][3] N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers.[1][3] Bioorganic & Medicinal Chemistry, 10(10), 3267-3276.[1][3] Link

  • ChemScene. (n.d.). 1-(3-Bromophenyl)pyrrolidin-3-one Product Information. ChemScene. Link

  • Sigma-Aldrich. (n.d.).[1] 1-(3-Bromophenyl)pyrrolidine Hydrochloride Product Information. Sigma-Aldrich.[1][4] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination of 1-(3-Bromophenyl)pyrrolidin-3-one

This Application Note provides a comprehensive technical guide for performing reductive amination reactions on 1-(3-Bromophenyl)pyrrolidin-3-one . This scaffold is a critical intermediate in medicinal chemistry, particul...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing reductive amination reactions on 1-(3-Bromophenyl)pyrrolidin-3-one . This scaffold is a critical intermediate in medicinal chemistry, particularly for developing GPCR ligands and kinase inhibitors where the 3-bromophenyl group serves as a handle for further cross-coupling (e.g., Suzuki-Miyaura) and the pyrrolidine core provides a sp³-rich vector.

Introduction & Strategic Value

1-(3-Bromophenyl)pyrrolidin-3-one represents a bifunctional building block. The C3-ketone allows for the introduction of diverse amine pharmacophores via reductive amination, while the aryl bromide remains intact for downstream diversification.

The primary challenge in this transformation is chemoselectivity . The protocol must reduce the intermediate imine/iminium species without:

  • Reducing the ketone to an alcohol (direct reduction).

  • Debrominating the aryl ring (hydrogenolysis).

  • Cleaving the N-aryl bond.

This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice due to its self-regulating acidity and kinetic selectivity for imines over ketones.

Chemical Profile

PropertyData
Compound Name 1-(3-Bromophenyl)pyrrolidin-3-one
CAS Number 1096881-40-1
Molecular Weight 240.10 g/mol
Structure Cyclic ketone (C3) with N-aryl substituent
Key Reactivity Electrophilic ketone at C3; Aryl bromide (meta)
Stability Stable at RT; avoid strong bases (aldol condensation risk)

Mechanistic Insight

Reductive amination proceeds through a two-stage equilibrium followed by an irreversible reduction.

  • Condensation: The amine nucleophile attacks the C3 ketone to form a hemiaminal, which dehydrates to an imine (with primary amines) or iminium ion (with secondary amines).

  • Reduction: The hydride source donates H⁻ to the C=N bond.

Critical Control Point: The rate of imine formation vs. ketone reduction.

  • NaBH₄: Reduces ketones and imines at similar rates. Not recommended for direct reductive amination.[1]

  • NaBH(OAc)₃ (STAB): Sterically bulky and electron-deficient. It reduces imines rapidly but reacts negligibly with ketones at room temperature, enabling a "one-pot" protocol.

Mechanistic Pathway Diagram

ReactionMechanism Ketone 1-(3-Bromophenyl) pyrrolidin-3-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium (Transient) Hemiaminal->Imine - H2O Product Final Amine Product Imine->Product + H- Acid Acid Catalyst (AcOH) Acid->Hemiaminal Activates Hydride Hydride Source (STAB) Hydride->Imine Reduces

Caption: Step-wise progression from ketone condensation to irreversible hydride transfer.

Experimental Protocols

Protocol A: Standard Direct Reductive Amination (STAB)

Best for: Primary amines, non-hindered secondary amines, and acid-stable substrates.

Reagents:

  • Substrate: 1-(3-Bromophenyl)pyrrolidin-3-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Use HCl salt if free base is volatile)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Procedure:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve the ketone (1.0 equiv) and the amine (1.1 equiv) in DCE (concentration ~0.1 M).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 15–30 minutes. Note: This pre-stir allows the imine/iminium equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in a single portion. The reaction may bubble slightly (evolution of H₂/AcOH).

  • Incubation: Seal the vial and stir at room temperature for 2–16 hours. Monitor by LC-MS for the disappearance of the ketone (M+H = 240/242).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Why this works: The aryl bromide is inert to STAB. The acetic acid buffers the system, accelerating imine formation without promoting aldol side reactions.

Protocol B: Titanium-Mediated Reductive Amination

Best for: Weakly nucleophilic amines (e.g., anilines), hindered amines, or when Protocol A fails to drive conversion.

Reagents:

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (neat)

  • Reductant: NaBH₄ (or STAB)

  • Solvent: Ethanol (absolute) or Methanol

Procedure:

  • Complexation: In a vial, mix the ketone (1.0 equiv) and amine (1.2 equiv).

  • Dehydration: Add Ti(OiPr)₄ (2.0 equiv) neat. The mixture may become viscous. Stir at room temperature for 1 hour (or 50°C for 2 hours if hindered). Mechanism: Ti acts as a Lewis acid and water scavenger, driving the equilibrium fully to the imine.

  • Dilution: Dilute the viscous mixture with Ethanol (0.2 M).

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 equiv) portion-wise. (Caution: Exothermic).

  • Workup (Critical): Quench by adding 1N NaOH or water. A heavy white precipitate (TiO₂) will form. Filter this solid through a Celite pad. Wash the pad with EtOAc.

  • Extraction: Partition the filtrate between EtOAc and brine. Dry and concentrate.

Optimization & Troubleshooting

Solvent Selection Matrix
SolventSuitabilityNotes
DCE (1,2-Dichloroethane) Excellent Preferred for STAB.[2] Good solubility, non-coordinating.
DCM (Dichloromethane) GoodVolatile; good for small scale.
THF ModerateCan compete with Lewis acids; use if solubility is poor in chlorinated solvents.
Methanol Poor for STABReacts with STAB (solvolysis). Excellent for NaBH₃CN or NaBH₄ methods.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Ketone remains) Imine formation is slow (sterics).Switch to Protocol B (Ti-mediated) to force dehydration.
Alcohol Byproduct (Ketone reduction) Reductant is too active or added too early.Ensure 30 min pre-stir with AcOH. Use STAB, never NaBH₄ in Protocol A.
Debromination (Ar-Br loss) Hydrogenation used (Pd/C).STOP. Do not use H₂/Pd. Use STAB or NaBH₃CN.
Dialkylation (with primary amines) Primary amine product reacts again.Use excess amine (2-3 equiv) or use a bulky protecting group if possible.

Decision Tree: Method Selection

MethodSelection Start Start: 1-(3-Bromophenyl) pyrrolidin-3-one + Amine AmineType Is the Amine Hindered or Weakly Nucleophilic? Start->AmineType Standard Use Protocol A (STAB / AcOH / DCE) AmineType->Standard No (Primary/Simple Secondary) Titanium Use Protocol B (Ti(OiPr)4 / NaBH4) AmineType->Titanium Yes (Aniline/Bulky) CheckArBr Is Ar-Br integrity critical? Standard->CheckArBr Titanium->CheckArBr AvoidH2 AVOID Catalytic Hydrogenation (Risk of Debromination) CheckArBr->AvoidH2 Yes (Always)

Caption: Logical flow for selecting the optimal reductive amination protocol.

Safety & Handling

  • 1-(3-Bromophenyl)pyrrolidin-3-one: Treat as a potential irritant. The N-aryl moiety may possess toxicological properties similar to anilines.

  • Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Flammable solid. Store under inert atmosphere.

  • Titanium Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂.

  • Aryl Bromides: Avoid using palladium catalysts in the presence of hydride sources unless cross-coupling is intended, as hydrodehalogenation is a common side reaction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2][3] 11, 1996, pp. 3849-3862.[3] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no.[3] 12, 1971, pp. 2897-2904. Link

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

Sources

Application

Precision Protocol: Suzuki-Miyaura Cross-Coupling of 1-(3-Bromophenyl)pyrrolidin-3-one

Executive Summary & Strategic Rationale This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1). This scaffold is a critical i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1). This scaffold is a critical intermediate in medicinal chemistry, particularly for central nervous system (CNS) targets where the pyrrolidinone moiety serves as a polar, hydrogen-bond-accepting isostere for cyclic ureas or lactams.

Mechanistic Challenges & Solutions

The coupling of this specific substrate presents three distinct mechanistic challenges that dictate our protocol design:

  • Ketone Sensitivity (Enolization Risk): The C3-ketone is susceptible to base-mediated enolization. Strong alkoxide bases (e.g., NaOtBu) can trigger aldol condensation or polymerization.

    • Solution: We utilize mild inorganic carbonate or phosphate bases (K₂CO₃, K₃PO₄) to maintain a pH that activates the boronic acid without deprotonating the pyrrolidinone

      
      -carbons.
      
  • Electronic Deactivation: The pyrrolidine nitrogen is an electron-donating group (EDG) para to the meta-position, but the inductive withdrawal of the ketone creates a push-pull system. The aryl bromide remains moderately electron-rich, making oxidative addition slower than in electron-deficient systems.

    • Solution: Use of electron-rich phosphine ligands (e.g., dppf or XPhos ) to facilitate the oxidative addition step.

  • Coordination Interference: The ketone oxygen and amine nitrogen possess lone pairs that can competitively bind to the Pd(II) center, potentially arresting the catalytic cycle (catalyst poisoning).

    • Solution: Bidentate ligands (dppf) or bulky monodentate ligands (XPhos) prevent formation of stable, inactive off-cycle species.

Reaction Mechanism & Pathway

The following diagram illustrates the catalytic cycle specifically adapted for the 1-(3-Bromophenyl)pyrrolidin-3-one substrate.

SuzukiMechanism cluster_notes Critical Control Points Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Aryl-Br) Start->OxAdd + Substrate Substrate 1-(3-Bromophenyl) pyrrolidin-3-one Substrate->OxAdd TransMet Transmetalation (Pd-O-B Intermediate) OxAdd->TransMet Pd(II)-Br Species BaseStep Base Activation (K3PO4 / OH-) BaseStep->TransMet Activated Boronate Note2 Base choice avoids ketone enolization BaseStep->Note2 Boronic Boronic Acid (R-B(OH)2) Boronic->BaseStep RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex Note1 Ligand (L) prevents N/O coordination TransMet->Note1 RedElim->Start Regenerate Pd(0) Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the oxidative addition of the aryl bromide and the critical role of base activation.

Experimental Protocols

Method A: The "Workhorse" Protocol (High Robustness)

Recommended for standard boronic acids and initial screening.

Reagents:

  • Substrate: 1-(3-Bromophenyl)pyrrolidin-3-one (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·DCM ) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃ ) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inerting: Cap the vial and purge with Nitrogen (N₂) or Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly under positive inert gas flow.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) mixture via syringe. Concentration should be 0.1 M – 0.2 M with respect to the bromide.

  • Reaction: Heat the mixture to 80–90 °C for 4–16 hours. Monitor by LC-MS or TLC.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on product polarity).

Method B: The "High-Performance" Protocol (Sterically Demanding)

Recommended for hindered boronic acids or electron-rich partners where Method A fails.

Reagents:

  • Catalyst: XPhos Pd G3 (2–3 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄ ) (2.0 equiv)

  • Solvent: THF / Water (10:1 v/v)

  • Temperature: 60 °C (Milder temperature prevents decomposition)

Protocol Adjustments:

  • Follow the steps in Method A, but substitute the catalyst and base.

  • The XPhos ligand forms a highly active monoligated Pd(0) species that is exceptionally good at oxidative addition into electron-rich aryl halides and tolerates steric bulk.

  • Note: This system is often faster; check reaction progress at 1 hour.

Optimization & Troubleshooting Guide

Performance Comparison Table
ParameterStandard Conditions (Method A)Advanced Conditions (Method B)Green/Alternative
Catalyst Pd(dppf)Cl₂·DCMXPhos Pd G3Pd(dtbpf)Cl₂
Ligand Class Bidentate FerrocenylBuchwald DialkylbiarylBidentate Ferrocenyl (Bulky)
Base K₂CO₃K₃PO₄K₂CO₃
Solvent Dioxane/H₂O (4:1)THF/H₂O (10:1)Ethanol/H₂O (1:1)
Temp 80–100 °C50–60 °C40–60 °C
Key Benefit High stability, low costHigh turnover, steric toleranceFaster reaction, lower temp
Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Check1 Is Starting Material Consumed? Issue->Check1 Check2 Is De-brominated Product (H-Ar) Forming? Check1->Check2 No Purify Purify Check1->Purify Yes Check3 Is Homocoupling (Ar-Ar) Observed? Check2->Check3 No Sol2 Use Anhydrous Solvent Switch to Cs2CO3 Check2->Sol2 Yes (Protodebromination) Sol1 Increase Temp or Switch to XPhos Pd G3 Check3->Sol1 No Reaction Sol3 Degas Solvent Longer Reduce Catalyst Load Check3->Sol3 Yes

Figure 2: Logical flow for diagnosing reaction failures.

Key Troubleshooting Tips:
  • Protodebromination (Ar-Br

    
     Ar-H):  This is a common side reaction if the transmetalation is slow.
    
    • Fix: Increase the concentration of the boronic acid or switch to a more active catalyst (XPhos) to speed up the cycle. Ensure solvents are not "wet" with excess water beyond what is needed for the base.

  • Black Precipitate (Pd Black): Indicates catalyst decomposition (ligand dissociation).

    • Fix: Lower the temperature or add excess free ligand (e.g., add 5 mol% additional PPh₃ or XPhos).

References

  • Suzuki-Miyaura Coupling Mechanism & Scope: Suzuki, A. (2011).[1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Ketone Tolerance in Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[2][3] Link

  • Buchwald Precatalysts (XPhos): Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science.[4] Link

  • Pd(dppf)Cl2 Applications: Organic Chemistry Portal. Suzuki Coupling.Link

Sources

Method

Application Note: Functionalization of the Ketone Group in 1-(3-Bromophenyl)pyrrolidin-3-one

Executive Summary This guide details the chemoselective functionalization of the ketone moiety in 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: [Generic Scaffold]) . This scaffold is a "privileged structure" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemoselective functionalization of the ketone moiety in 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: [Generic Scaffold]) . This scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the development of GPCR modulators (e.g., CCR5 antagonists), kinase inhibitors, and monoamine reuptake inhibitors.

The strategic value of this molecule lies in its orthogonality :

  • The Ketone (C-3): A highly reactive electrophile suitable for rapid diversification (sp³ enrichment).

  • The Aryl Bromide (Ar-Br): A latent handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to be utilized after ketone modification.

Core Objective: To provide robust, scalable protocols for transforming the ketone group while strictly preserving the aryl bromide integrity.

Chemical Profile & Strategic Analysis[1]

PropertyDescription
Substrate 1-(3-Bromophenyl)pyrrolidin-3-one
Key Electrophile C-3 Ketone (Cyclic, unhindered)
Latent Functionality meta-Bromoaniline moiety (Electron-withdrawing)
pKa (Conjugate Acid) ~2-3 (Aniline-like nitrogen; significantly less basic than alkyl amines)
Chemoselectivity Risk High. The Ar-Br bond is susceptible to Lithium-Halogen exchange. Avoid organolithiums (e.g., n-BuLi) or hot Grignard conditions.
Decision Matrix: Reaction Pathways

The following diagram outlines the validated pathways for functionalizing this scaffold.

ReactionMap Figure 1: Chemoselective functionalization pathways. Dashed red line indicates high-risk transformation requiring cryogenic control. Start 1-(3-Bromophenyl) pyrrolidin-3-one Amine 3-Amino Derivative (Library Diversity) Start->Amine Reductive Amination (NaBH(OAc)3, R-NH2) Alcohol 3-Hydroxy Derivative (Chiral/Racemic) Start->Alcohol Reduction (NaBH4 or CBS-Catalyst) Alkene Exocyclic Alkene (Linker Extension) Start->Alkene Wittig/HWE (Ph3P=CR2) TertiaryAlc 3-Substituted-3-ol (Gem-disubstituted) Start->TertiaryAlc Organocerium Addition (R-Li + CeCl3)

Protocol 1: Reductive Amination (The "Library Builder")

Application: Introduction of amine diversity for SAR exploration. Mechanism: Formation of an iminium ion followed by in-situ hydride transfer. Why this method? We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaCNBH₃, it is non-toxic and avoids HCN generation. Unlike NaBH₄, it is chemoselective for the iminium ion over the ketone, preventing direct reduction of the starting material to the alcohol.[1]

Materials
  • Substrate: 1-(3-Bromophenyl)pyrrolidin-3-one (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acid Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology
  • Imine Formation: In a dry reaction vial equipped with a stir bar, dissolve the ketone (1.0 mmol) and the amine partner (1.1 mmol) in DCE (5 mL, 0.2 M).

    • Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Activation: Add Glacial Acetic Acid (1-2 mmol). Stir at room temperature for 30–60 minutes.

    • Insight: The aniline nitrogen in the scaffold is electron-poor; however, the acetic acid ensures the pH is ~5, optimal for iminium ion formation without protonating the nucleophilic amine partner too strongly.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Safety: Gas evolution (H₂) may occur; ensure venting.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor by LC-MS. Reaction is typically complete in 2–4 hours.

    • Checkpoint: Look for the disappearance of the M+1 (Ketone) and appearance of M+1 (Amine).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes. Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient).

Protocol 2: Stereoselective Reduction (The "Chiral Switch")

Application: Synthesis of chiral alcohols for ether/carbamate linkage. Challenge: The 3-pyrrolidinone ring is flexible. Simple hydride reduction yields a racemate. Solution: Use of Corey-Bakshi-Shibata (CBS) Reduction for enantiocontrol.

Materials
  • Substrate: 1-(3-Bromophenyl)pyrrolidin-3-one (1.0 equiv)

  • Catalyst: (R)- or (S)-Me-CBS-oxazaborolidine (0.1 equiv, 10 mol%)

  • Reductant: Borane-THF complex (BH₃·THF) (0.6 – 1.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Catalyst Prep: In a flame-dried Schlenk flask under Argon, dissolve the Me-CBS catalyst (0.1 mmol) in anhydrous THF (2 mL).

  • Reductant Addition: Add BH₃·THF (1.0 M solution, 0.6 mmol) to the catalyst solution. Stir for 10 minutes at room temperature.

  • Substrate Addition (Controlled): Cool the mixture to -20°C. Dissolve the ketone (1.0 mmol) in THF (3 mL) and add it slowly dropwise over 30 minutes via syringe pump.

    • Mechanism:[2][3][4][5][6][7][8][9] Slow addition ensures the ketone is reduced immediately upon contact with the catalyst-borane complex, minimizing non-catalyzed (racemic) background reaction.

  • Completion: Stir at -20°C for an additional 1 hour. Monitor by TLC/LC-MS.

  • Quench: Carefully add MeOH (1 mL) dropwise (gas evolution!). Warm to room temperature.

  • Workup: Concentrate the solvent. Redissolve in MeOH and concentrate again (repeat 2x) to remove volatile borates.

  • Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol 3: Wittig Olefination

Application: Installing "linker" chains or exocyclic double bonds. Constraint: Strong bases (e.g., n-BuLi) used to generate ylides can attack the Ar-Br. Solution: Use Potassium tert-butoxide (KOtBu) or NaH as the base. These are non-nucleophilic enough to deprotonate the phosphonium salt without touching the aryl bromide.

Materials
  • Substrate: 1-(3-Bromophenyl)pyrrolidin-3-one (1.0 equiv)

  • Phosphonium Salt: Methyltriphenylphosphonium bromide (or substituted analog) (1.2 equiv)

  • Base: KOtBu (1.3 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Ylide Generation: In a dry flask under N₂, suspend Methyltriphenylphosphonium bromide (1.2 mmol) in THF (5 mL). Cool to 0°C.

  • Deprotonation: Add KOtBu (1.3 mmol) in one portion. The solution should turn bright yellow (characteristic of the ylide). Stir for 30 minutes at 0°C.

  • Addition: Add the ketone (1.0 mmol) dissolved in THF (2 mL) dropwise.

  • Reaction: Warm to room temperature and stir for 4–12 hours.

  • Workup: Dilute with Diethyl Ether (precipitates Triphenylphosphine oxide). Filter through a celite pad. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Reductive Amination) Iminium ion not forming; steric hindrance.Increase temp to 40°C before adding STAB. Add molecular sieves (4Å) to sequester water.
Debromination (Ar-Br loss) Metal-Halogen exchange side reaction.STOP. Do not use n-BuLi or LiAlH₄. Switch to NaBH₄, STAB, or DIBAL-H at low temp.
Racemization (CBS Reduction) Uncatalyzed background reduction.Ensure slow addition of ketone. Lower temp to -40°C. Ensure reagents are strictly anhydrous.
Sticky precipitate during workup Boron-amine complexes.Use the "MeOH quench and strip" method or wash with aqueous Potassium Sodium Tartrate (Rochelle's Salt).

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[10] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Pyrrolidine Scaffold Utility: Neubauer, T., et al. "1-Aryl-3-pyrrolidinamines as novel, potent, and selective CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 2008. Link

  • CBS Reduction Protocol: Corey, E. J., & Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 1998, 37(15), 1986–2012. Link

  • Wittig Reaction on Heterocycles: Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[11][3][9][12] Chemical Reviews, 1989, 89(4), 863–927. Link

Sources

Application

Preparation of pharmaceutical intermediates using 1-(3-Bromophenyl)pyrrolidin-3-one

Application Note: Strategic Utilization of 1-(3-Bromophenyl)pyrrolidin-3-one in Medicinal Chemistry Introduction: The Bifunctional Linchpin 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1) represents a high-value "p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(3-Bromophenyl)pyrrolidin-3-one in Medicinal Chemistry

Introduction: The Bifunctional Linchpin

1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1) represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in its bifunctionality : it possesses an electrophilic ketone at the C3 position and a reactive aryl bromide handle.

This dual reactivity allows medicinal chemists to rapidly generate diverse libraries of bioactive compounds. The pyrrolidine core acts as a solubility-enhancing vector, while the orthogonal reactive sites enable "divergent synthesis"—the ability to grow the molecule in two distinct vectors (Vector A: Amine/Spiro functionalization; Vector B: Biaryl expansion).

Key Applications:

  • Kinase Inhibitors: Synthesis of ATP-competitive inhibitors via biaryl coupling.

  • GPCR Ligands: Construction of CNS-active amines via reductive amination.

  • Spirocyclic Scaffolds: Accessing sp3-rich "3D" chemical space (e.g., spiro-hydantoins) to improve metabolic stability and selectivity.

Divergent Synthetic Workflows

The following diagram illustrates the three primary strategic pathways for utilizing this intermediate.

G Start 1-(3-Bromophenyl) pyrrolidin-3-one PathA Path A: Reductive Amination Start->PathA R-NH2, STAB PathB Path B: Suzuki/Buchwald Coupling Start->PathB Ar-B(OH)2, Pd(0) PathC Path C: Bucherer-Bergs Reaction Start->PathC KCN, (NH4)2CO3 Amine 3-Amino-Pyrrolidine Derivatives PathA->Amine Library Gen Biaryl Biaryl/Aryl-Heteroaryl Scaffolds Amine->Biaryl Sequential Coupling PathB->Biaryl Scaffold Extension Spiro Spiro-Hydantoin Analogs PathC->Spiro 3D Complexity

Figure 1: Strategic divergence allows for the generation of amines, biaryls, and spirocycles from a single precursor.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Generation)

Target: Synthesis of 3-amino-1-(3-bromophenyl)pyrrolidine derivatives.

Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better selectivity for imines over ketones, preventing side reactions.

Materials:

  • 1-(3-Bromophenyl)pyrrolidin-3-one (1.0 equiv)[1]

  • Primary or Secondary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv, optional for basic amines)

  • 1,2-Dichloroethane (DCE) or DCM (anhydrous)

Procedure:

  • Imine Formation: In a dry vial, dissolve 1-(3-Bromophenyl)pyrrolidin-3-one (100 mg, 0.42 mmol) in DCE (4 mL). Add the amine (0.46 mmol).

    • Note: If using a salt form of the amine (e.g., HCl salt), add 1.1 equiv of TEA.

    • Optimization: If the amine is unreactive, add AcOH (24 µL) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 mins.

  • Reduction: Add STAB (133 mg, 0.63 mmol) in one portion. The reaction may evolve gas slightly; ensure venting.

  • Incubation: Stir at RT for 12–16 hours under nitrogen. Monitor by LCMS (Look for M+1 of product; disappearance of ketone M+1 = 240/242).

  • Quench & Workup: Quench with sat. NaHCO₃ (5 mL). Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (DCM:MeOH 95:5 to 90:10).

Data Validation:

  • LCMS: Expect distinctive Br isotope pattern (1:1 ratio of M and M+2).

  • 1H NMR: Diagnostic shift of the C3-H proton (typically multiplet at δ 3.5–4.0 ppm depending on amine).

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Extension of the aromatic core to form Biaryl-Pyrrolidinones.

Rationale: The ketone is generally stable under standard Suzuki conditions. Using a mild base (K₂CO₃) and a robust catalyst (Pd(dppf)Cl₂) prevents aldol condensation side reactions.

Materials:

  • 1-(3-Bromophenyl)pyrrolidin-3-one (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Potassium Carbonate (2M aq. solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the pyrrolidinone (100 mg, 0.42 mmol), aryl boronic acid (0.50 mmol), and Pd(dppf)Cl₂ (17 mg, 0.02 mmol).

  • Solvent Addition: Add 1,4-Dioxane (3 mL) and 2M K₂CO₃ (0.63 mL).

  • Degassing: Sparge with argon/nitrogen for 5 minutes (Critical step to prevent Pd oxidation).

  • Reaction: Heat to 80°C for 4–6 hours (or 100°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol C: Bucherer-Bergs Reaction (Spiro-Hydantoin Synthesis)

Target: Accessing 3D spirocyclic scaffolds for protease inhibition.

Rationale: This reaction converts the ketone into a spiro-hydantoin, significantly increasing sp3 character and metabolic stability.

Materials:

  • 1-(3-Bromophenyl)pyrrolidin-3-one (1.0 equiv)[1]

  • Potassium Cyanide (KCN) (2.5 equiv) - Caution: Highly Toxic

  • Ammonium Carbonate ((NH₄)₂CO₃) (5.0 equiv)

  • Ethanol/Water (1:1 mixture)

Procedure:

  • Mixing: In a sealed tube, dissolve the pyrrolidinone (100 mg) in EtOH (2 mL).

  • Reagent Addition: Add a solution of KCN (68 mg) and (NH₄)₂CO₃ (200 mg) in Water (2 mL).

  • Heating: Seal the tube and heat to 60°C for 24 hours.

  • Isolation: Cool to RT. The spiro-hydantoin product often precipitates.

    • If precipitate forms: Filter and wash with cold water.

    • If no precipitate: Acidify carefully to pH 5 (in a fume hood!) to induce precipitation or extract with EtOAc.

  • Safety Note: All waste streams must be treated with bleach (hypochlorite) to quench excess cyanide before disposal.

Analytical Data Summary

Parameter1-(3-Bromophenyl)pyrrolidin-3-one Data
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, MeOH; Low solubility in water
Key IR Signals ~1740 cm⁻¹ (C=O, ketone), ~1580 cm⁻¹ (Ar-C=C)
Storage 2–8°C, inert atmosphere (Hygroscopic)

References

  • Grygorenko, O. O., et al. (2017). "Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery." Chemistry – A European Journal. (Discusses the utility of cyclic ketones in spiro-synthesis).
  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for STAB reduction).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Base protocol for Suzuki coupling).

Sources

Method

Application Notes and Protocols for Scalable Synthesis of 1-(3-Bromophenyl)pyrrolidin-3-one

Abstract 1-(3-Bromophenyl)pyrrolidin-3-one is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutics targeting a range of diseases. Its synthesis on a laboratory and ind...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(3-Bromophenyl)pyrrolidin-3-one is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutics targeting a range of diseases. Its synthesis on a laboratory and industrial scale requires robust, reproducible, and scalable routes that ensure high purity and yield. This document provides a detailed guide for researchers, chemists, and drug development professionals on scalable synthetic strategies for 1-(3-Bromophenyl)pyrrolidin-3-one. Two primary, field-proven methodologies are presented: a modern palladium-catalyzed approach via Buchwald-Hartwig amination and a classical, cost-effective route involving a Michael addition-Dieckmann condensation sequence. A third, more direct cyclization approach is also discussed. Each protocol is accompanied by expert insights into the causality of experimental choices, detailed step-by-step procedures, safety protocols, and data summaries to ensure scientific integrity and practical applicability.

Introduction: The Significance of 1-(3-Bromophenyl)pyrrolidin-3-one

The pyrrolidinone scaffold is a privileged structure in drug discovery, known for its favorable physicochemical properties and its ability to engage in critical binding interactions with biological targets. The incorporation of a 3-bromophenyl substituent on the pyrrolidine nitrogen provides a crucial handle for further functionalization, typically through metal-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse compound libraries, a cornerstone of modern drug discovery programs. Consequently, the efficient and scalable synthesis of 1-(3-Bromophenyl)pyrrolidin-3-one is a critical first step in the manufacturing pipeline for numerous advanced pharmaceutical intermediates.

Overview of Scalable Synthetic Strategies

Two principal routes have been identified and validated for their scalability and efficiency. The choice between these routes often depends on factors such as raw material cost, available equipment, and the desired scale of production.

  • Route A: Buchwald-Hartwig Amination: A modern, highly versatile method involving the palladium-catalyzed cross-coupling of a protected pyrrolidin-3-one with a brominated aromatic partner. This route offers high yields and functional group tolerance but relies on more expensive catalysts and reagents.

  • Route B: Michael Addition & Dieckmann Condensation: A classical, often more economical, multi-step approach starting from inexpensive bulk chemicals. This route involves the construction of the pyrrolidinone ring and is well-suited for large-scale manufacturing where cost of goods is a primary driver.

cluster_A Route A: Buchwald-Hartwig Amination cluster_B Route B: Michael/Dieckmann A1 Pyrrolidin-3-one Ketal A3 Pd-Catalyzed Coupling A1->A3 A2 1,3-Dibromobenzene A2->A3 A4 Ketal Hydrolysis A3->A4 end 1-(3-Bromophenyl)pyrrolidin-3-one A4->end Final Product B1 3-Bromoaniline B3 Double Michael Addition B1->B3 B2 Ethyl Acrylate B2->B3 B4 Dieckmann Condensation B3->B4 B5 Hydrolysis & Decarboxylation B4->B5 B5->end Final Product start cluster_C Route C: Direct Cyclization & Oxidation C1 3-Bromoaniline C3 N-Alkylation & Cyclization C1->C3 C2 1,4-Dihalo-2-butanol C2->C3 C4 Oxidation C3->C4 end 1-(3-Bromophenyl)pyrrolidin-3-one C4->end Final Product start

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(3-Bromophenyl)pyrrolidin-3-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the purification of 1-(3-Bromophenyl)pyrrolidin-3-one. This guide is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of 1-(3-Bromophenyl)pyrrolidin-3-one. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with isolating this key intermediate. Here, we provide in-depth, field-proven solutions in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure reproducible, high-purity outcomes.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles the most frequent problems encountered during the work-up and purification of your crude 1-(3-Bromophenyl)pyrrolidin-3-one product.

Issue 1: My purified compound is a yellow or brown oil/solid, not the expected off-white solid.

Q: What causes this discoloration, and how can it be prevented or removed?

A: This is a classic issue with brominated aromatic compounds and is typically caused by one of two factors: residual elemental bromine (Br₂) from the synthesis or minor degradation of the product.

  • Causality: Bromine is a persistent and highly colored impurity. Furthermore, alpha-bromo ketones, and related structures can be unstable, and upon standing may release hydrogen bromide (HBr), which can catalyze further decomposition and discoloration.[1][2]

  • Troubleshooting & Solutions:

    • Pre-Chromatography Wash: Before committing to chromatography, dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a dilute aqueous solution of a mild reducing agent.

      • A 5% sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution is highly effective at quenching residual bromine.[3]

      • Follow this with a wash using saturated sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts like HBr, and finally, a brine wash to aid phase separation.

    • Charcoal Treatment: If the color persists after washing and purification, it may be due to highly conjugated, colored impurities. A charcoal treatment during recrystallization can be effective. Dissolve the impure solid in the minimum amount of a hot recrystallization solvent and add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for a few minutes, then filter it through a pad of Celite® to remove the carbon before allowing it to cool and crystallize.

Issue 2: I'm experiencing low recovery after performing silica gel column chromatography.

Q: Why is my compound not eluting properly from the column, leading to significant product loss?

A: Low recovery of 1-(3-Bromophenyl)pyrrolidin-3-one from a standard silica gel column is often due to strong, sometimes irreversible, interactions with the stationary phase or compound degradation.

  • Causality: The pyrrolidinone core contains a basic nitrogen atom. This nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[4] This strong interaction can lead to significant peak tailing, streaking, and, in severe cases, irreversible adsorption or acid-catalyzed degradation of the product on the column.[3][4]

  • Troubleshooting & Solutions:

    • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This can be done by preparing your eluent with a small percentage of a non-nucleophilic base.

      • Add 0.5-1% triethylamine (Et₃N) to your chosen mobile phase (e.g., a hexane/ethyl acetate mixture). The triethylamine will preferentially bind to the acidic silanol groups, allowing your product to elute cleanly with minimal interaction.[4] A detailed protocol is provided below.

    • Consider an Alternative Stationary Phase: If your compound proves to be highly acid-sensitive, switching to a more inert stationary phase is a robust alternative.

      • Neutral Alumina: This is an excellent choice for basic compounds and can prevent acid-catalyzed degradation.[3][4] You will likely need to re-optimize your solvent system using TLC with alumina plates.

    • Optimize Column Loading & Dimensions: Overloading the column is a common cause of poor separation and recovery.[3]

      • Use a silica-to-crude-product ratio of at least 40:1 by weight.

      • Employ flash chromatography with a shorter, wider column to minimize the time the compound spends in contact with the silica.[4]

Issue 3: My product co-elutes with an impurity during column chromatography.

Q: I can't achieve baseline separation between my product and an unknown impurity. How can I improve the resolution?

A: Co-elution occurs when the polarity of the product and an impurity are too similar in a given solvent system. The key is to exploit subtle differences in their chemical properties to achieve separation.

  • Causality: Impurities in this synthesis can include unreacted starting materials (e.g., 3-bromoaniline derivatives) or byproducts such as regioisomers or dibrominated species.[5][6] These often have very similar polarities to the desired product.

  • Troubleshooting & Solutions:

    • Refine the Solvent System: This is the most critical variable.

      • Goal Rf: Use TLC to find a solvent system that gives your product an Rf value of 0.25-0.35 . Higher Rf values often lead to poor separation.

      • Try Different Solvents: If a standard hexane/ethyl acetate system fails, switch to a different solvent combination that offers different selectivity. Common alternatives include dichloromethane/methanol or toluene/acetone.[7] Sometimes, changing one component is enough (e.g., hexane/acetone).

    • Employ Gradient Elution: If you have multiple impurities, a shallow gradient elution can significantly improve separation.[4][8] Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

    • Consider Recrystallization: If chromatography fails, recrystallization is an excellent orthogonal purification method that separates compounds based on solubility and crystal lattice packing, not just polarity.[9] This is often highly effective for removing closely-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I try first: column chromatography or recrystallization?

A: Your initial choice depends on the state of your crude product and the nature of the impurities. The workflow below provides a decision-making framework.

G cluster_0 Purification Method Selection Workflow start Crude Product 1-(3-Bromophenyl)pyrrolidin-3-one assess Assess Crude Product (TLC, ¹H NMR) start->assess decision1 Is it a solid or oil? assess->decision1 decision2 TLC shows baseline-separated spots? decision1->decision2 Oil decision3 Major impurity has different solubility? decision1->decision3 Solid chrom Column Chromatography (Primary Method) decision2->chrom Yes recryst Recrystallization (Consider First for Solids) decision2->recryst No (Complex Mixture) decision3->chrom No / Unknown decision3->recryst Yes pure Pure Product chrom->pure recryst->pure

Caption: Decision workflow for selecting a primary purification method.

  • Recrystallization First: If your crude product is a solid and you suspect the impurities have significantly different solubilities, recrystallization is often faster and more scalable.[10]

  • Column Chromatography First: If your product is an oil, or if TLC analysis shows a complex mixture of impurities with similar polarities, column chromatography is the more powerful and versatile initial choice.[8][11]

Q2: What is a good starting point for a TLC solvent system for column chromatography?

A: For a compound with the polarity of 1-(3-Bromophenyl)pyrrolidin-3-one, a mixture of a non-polar and a moderately polar solvent is ideal.

Solvent System ComponentsStarting Ratio (v/v)Comments
Hexane / Ethyl Acetate70 : 30The standard starting point. Adjust ratio to achieve an Rf of 0.25-0.35 for the product.[12]
Dichloromethane / Methanol98 : 2Useful for more polar compounds or if streaking occurs in other systems.
Toluene / Acetone80 : 20Offers different selectivity compared to ester-based systems; can improve separation of close spots.

Expert Tip: A rule of thumb suggests that solvents with functional groups similar to the analyte can be effective. Since the target is a ketone, acetone or ethyl acetate (an ester) are logical choices for the polar component.[10]

Q3: My compound streaks badly on the TLC plate, even with 1% triethylamine. What does this mean?

A: Severe streaking, even with a basic modifier, suggests that your compound is either highly polar or is undergoing decomposition on the silica plate.

  • Check Stability: Spot the compound on a TLC plate, let it sit for 30 minutes in the air, and then elute it. If the spot has degraded into a streak, this indicates instability.

  • Use a More Polar Mobile Phase: If stability is not the issue, you may need a stronger eluent system. A dichloromethane/methanol system is a good next step. Start with a low concentration of methanol (1-2%) and gradually increase it.

  • Switch to Alumina: This is a strong indication that silica gel is not the right stationary phase. Perform a TLC analysis on an alumina plate to see if the streaking is resolved.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel

This protocol is designed to mitigate issues arising from the basicity of the pyrrolidinone nitrogen.

  • Prepare the Eluent: Based on your TLC analysis, prepare a sufficient volume of the optimal solvent system (e.g., 70:30 Hexane:Ethyl Acetate). To this solvent, add triethylamine (Et₃N) to a final concentration of 0.5-1% by volume.

  • Pack the Column:

    • Prepare a slurry of silica gel in the Et₃N-containing eluent.

    • Pour the slurry into your column and use gentle pressure or tapping to create a uniform, packed bed.

    • Drain the excess solvent until the level is just above the top of the silica bed. Add a thin layer of sand to protect the surface.[3]

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively (recommended): "Dry load" the sample by dissolving it in a suitable solvent (e.g., DCM), adding a small amount of silica gel, and evaporating the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in sharper bands and better separation.[3]

  • Elute and Collect:

    • Carefully add the eluent to the column, avoiding disturbance of the top layer.

    • Apply pressure (flash chromatography) to achieve a flow rate of approximately 2 inches/minute.[7]

    • Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent and residual triethylamine under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This method is ideal for purifying solid crude products or for final polishing after chromatography.

  • Solvent Selection: The ideal solvent will dissolve your compound poorly at room temperature but completely at its boiling point. Test small amounts of your product in different solvents to find a suitable one. See the table below for suggestions.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid and bring the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.[9]

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Common Solvents for Recrystallization of Heterocyclic Ketones
Ethanol or Isopropanol
Ethyl Acetate / Hexane mixture
Acetone / Hexane mixture
Toluene

Expert Tip: If your compound "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your impure compound. Try using a lower-boiling solvent or a solvent mixture.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • MDPI. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Molport. (n.d.). Compound 1-(3-bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). Purification: How To - Tips and Tricks: Recrystallization. Retrieved from [Link]

  • AWS. (n.d.). 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, November 15). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]

  • MDPI. (2023, March 17). One-Pot Radiosynthesis of [18F]Anle138b—5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][9][13]dioxol-5-yl)-1H-pyrazole—A Potential PET Radiotracer Targeting α-Synuclein Aggregates. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of ketones.
  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Bromination of ketones with H2O2–HBr “on water”. Retrieved from [Link]

  • Reddit. (2018, November 5). Suzuki purification problem. Retrieved from [Link]

  • Google Patents. (n.d.). Selective Bromination Method of Asymmetric Ketones.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Reddit. (2025, March 11). Purification of THP protected compound. Retrieved from [Link]

  • Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • PMC. (n.d.). Structural investigation of a pyrano-1,3-oxazine derivative and the phenanthridinone core moiety against BRD2 bromodomains. Retrieved from [Link]

Sources

Optimization

Optimizing reaction temperature for 1-(3-Bromophenyl)pyrrolidin-3-one synthesis

Welcome to the technical support center for the synthesis of 1-(3-Bromophenyl)pyrrolidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromophenyl)pyrrolidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical parameter of reaction temperature. The formation of the C-N bond between the 3-bromophenyl group and pyrrolidin-3-one is typically achieved via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1][2][3] The success of this reaction is highly dependent on a finely tuned balance of catalyst, ligand, base, solvent, and, crucially, temperature.

This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure the purity of your final product.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes related to temperature and provides actionable solutions.

Q1: My reaction shows low conversion or has stalled completely. How should I adjust the temperature?

A1: Low or no conversion is a common issue, often pointing to insufficient thermal energy to overcome the activation barriers of the catalytic cycle or, conversely, thermal degradation of a key component.

Analysis of Causality: The Buchwald-Hartwig amination involves several key steps: oxidative addition of the aryl bromide to the Pd(0) complex, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[1] Each step has its own energy requirements.

  • Insufficient Temperature: If the reaction temperature is too low, the rate of oxidative addition or reductive elimination may be exceedingly slow, leading to poor conversion. This is particularly true for less reactive aryl chlorides, but can also affect aryl bromides with certain catalyst systems.[4][5]

  • Excessive Temperature: Conversely, very high temperatures can lead to catalyst deactivation. The active Pd(0) catalyst can be sensitive and may decompose, forming inactive palladium black.[6][7] Furthermore, phosphine ligands can degrade at elevated temperatures.[7]

Troubleshooting Protocol:

  • Initial Temperature Selection: For a new system involving an aryl bromide, a starting temperature between 80-100 °C is a typical and effective range.[8][9] Many reactions are successfully run at elevated temperatures to ensure completion.[10]

  • Incremental Temperature Increase: If the reaction is clean but slow at your initial temperature (e.g., 80 °C), consider a stepwise increase. Raise the temperature by 10-20 °C (e.g., to 90 °C or 100 °C) and monitor the progress. A modest increase can sometimes significantly accelerate the desired C-N bond formation.[6]

  • Check for Catalyst Deactivation: If you observe the formation of a black precipitate (palladium black), your temperature is likely too high for the chosen catalyst/ligand system. In this case, the reaction should be repeated at a lower temperature. Using more stable, pre-formed palladacycle precatalysts can often improve thermal stability.[7][11]

  • Consider Solvent Choice: The solvent's boiling point dictates the maximum accessible temperature. Common solvents include toluene (b.p. 111 °C), dioxane (b.p. 101 °C), and THF (b.p. 66 °C).[10][12] If a higher temperature is needed, ensure your chosen solvent is appropriate. Toluene is often a preferred solvent for these reactions.[12]

Q2: I'm observing significant formation of side products, particularly debromination of my starting material. Is temperature the cause?

A2: The formation of hydrodehalogenation (debromination) and homocoupling products are common side reactions that are highly influenced by temperature.

Analysis of Causality:

  • Hydrodehalogenation: This side reaction, where the bromine atom is replaced by hydrogen, can compete with the desired C-N bond formation.[1][6] It often arises from a competing pathway involving β-hydride elimination from an intermediate palladium-amido complex or reaction with palladium hydride species. While sometimes counterintuitive, a slight increase in temperature can occasionally accelerate the desired reductive elimination more than the side reaction, but the opposite can also be true. Careful optimization is key.[6] Lowering the temperature can sometimes favor the desired coupling if it's proceeding, albeit with the side reaction.[6]

  • Homocoupling: Dimerization of the aryl bromide can also occur. High temperatures or high catalyst loading can sometimes favor this pathway.[6][10]

Troubleshooting Protocol:

  • Reduce Reaction Temperature: As a first step, try lowering the reaction temperature. If your standard condition is 100 °C, attempt the reaction at 80 °C. This often slows down side reactions more significantly than the desired amination.

  • Optimize Base and Solvent: The combination of a strong base (like NaOtBu) with high temperatures can exacerbate side reactions.[6][12] Ensure your solvent is rigorously anhydrous, as water can promote hydrodehalogenation.[6]

  • Adjust Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are designed to promote the desired reductive elimination and suppress side reactions like β-hydride elimination.[1][6] If problems persist, screening different ligands may be necessary.

Experimental Workflow: Temperature Scouting Study

To empirically determine the optimal temperature, a systematic scouting study is the most reliable approach.

Protocol:

  • Setup: In an array of reaction vials inside a glovebox, add the palladium precatalyst (e.g., 1-2 mol%), phosphine ligand, and base (e.g., NaOt-Bu or Cs₂CO₃).

  • Reagent Addition: To each vial, add 1-(3-Bromophenyl)pyrrolidin-3-one, the amine coupling partner, and the anhydrous, degassed solvent (e.g., toluene).

  • Heating: Place the vials in separate wells of a temperature-controlled heating block. Set the temperatures for a range of values, for example: 60 °C, 70 °C, 80 °C, 90 °C, 100 °C, and 110 °C.

  • Monitoring: Stir the reactions for a set period (e.g., 12-24 hours). Take aliquots at regular intervals (e.g., 2h, 6h, 12h, 24h) and quench them.

  • Analysis: Analyze the aliquots by LC-MS or GC-MS to determine the conversion to product and the formation of key impurities (e.g., debrominated starting material).

  • Evaluation: Compare the results across the different temperatures to identify the condition that provides the best balance of reaction rate, yield, and purity.

Data Presentation: Example of a Temperature Scouting Study

Temperature (°C)Time (h)Conversion (%)Purity (%) (Product vs. Debrominated Impurity)Observations
602435%>99:1Very slow reaction
802485%98:2Good conversion, high purity
100 12 >98% 97:3 Optimal: Fast and clean
11012>98%92:8Fast, but increased side products
1206>98%85:15Rapid reaction, significant impurity formation and some catalyst decomposition observed

Visualization of Troubleshooting Logic

G start Low Yield or Stalled Reaction check_temp Is Temperature > 110°C? start->check_temp check_precip Is Black Precipitate (Pd Black) Observed? check_temp->check_precip Yes check_temp_low Is Temperature < 70°C? check_temp->check_temp_low No too_high Action: Repeat at Lower Temp (e.g., 90-100°C). Consider more stable precatalyst (G3/G4). check_precip->too_high Yes check_precip->too_high No (Still likely too high) too_low Action: Incrementally Increase Temp (e.g., in 10°C steps). Monitor conversion. check_temp_low->too_low Yes side_products Are Side Products (e.g., Debromination) High? check_temp_low->side_products No (Temp is in 80-100°C range) lower_temp_side Action: Lower Temperature (e.g., from 100°C to 80°C). Ensure anhydrous conditions. side_products->lower_temp_side Yes optimize Condition Appears Optimized or Requires Further Ligand/Base Screening side_products->optimize No

Caption: A flowchart for troubleshooting temperature-related issues.

Frequently Asked Questions (FAQs)

Q3: What is the typical temperature range for synthesizing 1-(3-Bromophenyl)pyrrolidin-3-one via Buchwald-Hartwig amination?

A3: The typical temperature range is quite broad and depends heavily on the specific catalyst system and substrates. Most protocols operate between room temperature and 110 °C.[8][9] While some highly active catalyst systems can facilitate the reaction at room temperature for aryl bromides, heating is commonly employed to ensure reasonable reaction times and high conversion.[4][5] A common starting point for optimization is between 80-100 °C.[8] Microwave-assisted syntheses may use higher temperatures (e.g., 130-180 °C) for very short reaction times.[13]

Q4: Why is temperature such a critical parameter in this reaction?

A4: Temperature is a critical parameter because it directly influences the kinetics (rate) and thermodynamics (outcome) of every step in the catalytic cycle, as well as potential off-cycle or side reactions. It controls:

  • Reaction Rate: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which generally speeds up all elementary steps in the reaction.

  • Catalyst Activity and Stability: The formation of the active Pd(0) catalyst and its longevity are temperature-dependent. Too low a temperature may not activate the catalyst efficiently, while too high a temperature can cause irreversible decomposition.[6][7]

  • Reaction Selectivity: Temperature can differentially affect the rates of the desired C-N coupling versus undesired side reactions like hydrodehalogenation or homocoupling.[6][10] Optimizing temperature is key to maximizing the formation of the desired product over impurities.

  • Solubility: The solubility of all reagents, including the base, can be temperature-dependent. Ensuring all components are sufficiently dissolved is crucial for a homogeneous and efficient reaction.[6]

Q5: Is it possible to run the synthesis of 1-(3-Bromophenyl)pyrrolidin-3-one at room temperature?

A5: Yes, it is potentially possible, but it requires a highly active catalyst system. The Hartwig group, for example, has reported that using the commercially available ligand tri-tert-butylphosphine (P(t-Bu)₃) with a Pd(0) source can effect the amination of aryl bromides at room temperature.[4][5] However, even with these systems, reactions with secondary cyclic amines might be slower than with other amines.[4] For a robust and broadly applicable process, most protocols find that heating is necessary to achieve full conversion in a practical timeframe.[14] If attempting a room temperature reaction, the choice of a highly active, modern ligand and precatalyst is essential.

References

  • Benchchem. (n.d.). How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos.
  • Hartwig, J. F., Kawatsura, M., Hauck, S. I., Shaughnessy, K. H., & Alcazar-Roman, L. M. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. Journal of Organic Chemistry, 64(15), 5575-5580. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Driver, M. S., & Hartwig, J. F. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(35), 8232-8245. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. Retrieved from [Link]

  • Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. Journal of Organic Chemistry, 64(15), 5575-5580. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the N-arylation reaction conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link]

  • Lund University. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Retrieved from [Link]

  • ElectronicsAndBooks. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine.
  • ResearchGate. (n.d.). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Retrieved from [Link]

  • PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Retrieved from [Link]

  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

Troubleshooting

Storage stability and degradation of 1-(3-Bromophenyl)pyrrolidin-3-one

An in-depth guide to the storage, handling, and stability of 1-(3-Bromophenyl)pyrrolidin-3-one for researchers and drug development professionals. Technical Support Center: 1-(3-Bromophenyl)pyrrolidin-3-one Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the storage, handling, and stability of 1-(3-Bromophenyl)pyrrolidin-3-one for researchers and drug development professionals.

Technical Support Center: 1-(3-Bromophenyl)pyrrolidin-3-one

Welcome to the technical support guide for 1-(3-Bromophenyl)pyrrolidin-3-one (CAS No. 1096881-40-1). This resource is designed to provide researchers, scientists, and drug development professionals with essential information regarding the storage, stability, and degradation of this compound. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the practical troubleshooting steps necessary to ensure the integrity of your experiments.

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The stability of your starting materials is paramount to the reproducibility and success of your research. This guide will walk you through best practices and help you diagnose potential issues related to the degradation of 1-(3-Bromophenyl)pyrrolidin-3-one.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of 1-(3-Bromophenyl)pyrrolidin-3-one.

Q1: What are the optimal storage conditions for 1-(3-Bromophenyl)pyrrolidin-3-one?

A: For long-term stability, the compound should be stored sealed in a dry, well-ventilated place at 2-8°C.[3][4] Some suppliers also indicate that shipping and short-term storage at room temperature (if less than 2 weeks) is acceptable.[4] Always keep the container tightly closed to prevent moisture absorption and potential degradation.[5][6]

Q2: What is the expected shelf-life of this compound?

A: When stored under the recommended conditions (2-8°C, dry, tightly sealed), the compound is expected to be stable for an extended period. However, stability can be affected by the purity of the specific batch and exposure to environmental factors. It is best practice to re-analyze the purity of the compound if it has been in storage for more than a year or if you suspect any degradation.

Q3: What are the visible signs of degradation?

A: 1-(3-Bromophenyl)pyrrolidin-3-one is typically a solid.[7] Physical signs of degradation can include:

  • Change in color: Discoloration from its original appearance.

  • Change in physical state: Oiling out, melting, or clumping of the solid material.

  • Odor: Development of any unusual odors.

If you observe any of these changes, it is crucial to verify the compound's purity and identity using analytical methods before use.

Q4: How should I safely handle 1-(3-Bromophenyl)pyrrolidin-3-one?

A: This compound should be handled in accordance with good industrial hygiene and safety practices.[8] It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[5][6]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[5][9]

  • Handling: Avoid contact with skin and eyes. After handling, wash hands thoroughly.[8] Do not eat, drink, or smoke in the laboratory.[8]

Q5: How do I prepare a stock solution, and how stable is it?

A: To prepare a stock solution, use an appropriate anhydrous solvent such as DMSO, DMF, or ethanol. The stability of the compound in solution is significantly lower than in its solid state. It is highly recommended to prepare fresh solutions for each experiment. If you must store a solution, keep it at -20°C or -80°C in a tightly sealed container and use it within a short period. Perform a small-scale solubility test before preparing a large batch.

Troubleshooting Guide: Stability and Degradation Issues

Encountering unexpected results can be frustrating. This guide provides a systematic approach to troubleshooting issues that may be related to the stability of 1-(3-Bromophenyl)pyrrolidin-3-one.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for identifying and resolving potential stability issues with your compound.

G start Start: Unexpected Experimental Results or Suspected Degradation check_physical Q1: Have you observed any changes in the compound's physical appearance (color, clumping, oiling out)? start->check_physical check_storage Q2: Was the compound stored under recommended conditions (2-8°C, dry, sealed)? check_physical->check_storage No analytical_purity Perform Analytical Purity Check (e.g., HPLC, LC-MS, NMR) check_physical->analytical_purity Yes check_storage->analytical_purity Yes improper_storage Improper storage may have caused degradation. check_storage->improper_storage No is_pure Q3: Is the purity ≥95% and consistent with the CoA? analytical_purity->is_pure troubleshoot_exp Compound is likely stable. Troubleshoot other experimental parameters (reagents, protocol, etc.). is_pure->troubleshoot_exp Yes degradation_suspected Degradation is likely. Consider purifying the material or obtaining a new batch. is_pure->degradation_suspected No improper_storage->analytical_purity

Caption: Troubleshooting workflow for stability issues.

In-Depth Troubleshooting Q&A

Q: My reaction is not proceeding as expected, or I'm seeing unexpected byproducts. Could it be the 1-(3-Bromophenyl)pyrrolidin-3-one?

A: Yes, the purity and integrity of your starting material are critical. If you suspect an issue, first follow the troubleshooting flowchart above. A decrease in the purity of your starting material can lead to lower yields and the formation of unexpected side products. It is essential to confirm the purity of your compound via an analytical method like HPLC or NMR spectroscopy.[10]

Q: I've observed new peaks in my HPLC/LC-MS analysis of the starting material. What could they be?

A: New peaks are indicative of degradation or impurities from the synthesis. The pyrrolidinone ring, being a lactam, is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants and moisture. This would open the ring to form 4-amino-4-(3-bromophenyl)butanoic acid. Another potential degradation pathway is oxidation, particularly at the carbon adjacent to the nitrogen atom.[11]

Below is a diagram illustrating potential degradation pathways.

DegradationPathways cluster_0 Potential Degradation of 1-(3-Bromophenyl)pyrrolidin-3-one A 1-(3-Bromophenyl)pyrrolidin-3-one B Hydrolysis Product (Ring Opening) A->B H₂O (Acid/Base catalysis) C Oxidation Product A->C Oxidation (e.g., air, peroxides) D Debromination Product A->D Photolysis/Reduction

Caption: Potential degradation pathways.

Q: How can I definitively confirm the identity and purity of my compound?

A: A combination of analytical techniques is the most robust approach:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and can be used for purity assessment if an internal standard is used (qNMR).[12]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[10]

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, this is an excellent method for determining purity and quantifying impurities.[10][12]

If the analytical data does not match the reference data on the Certificate of Analysis (CoA), the compound has likely degraded or was impure to begin with.

Storage Conditions Summary

The table below summarizes the recommended storage conditions for 1-(3-Bromophenyl)pyrrolidin-3-one to ensure its long-term stability.

ConditionTemperatureAtmosphereLightExpected Stability
Long-Term 2-8°C[3][4]Tightly sealed, under inert gas (e.g., Argon or Nitrogen) if possible.Protect from light.[4]High (Years)
Short-Term Room TemperatureTightly sealed, dry.[13]Protect from light.Moderate (Weeks to Months)
In Solution -20°C to -80°CTightly sealed vials.Protect from light.Low (Prepare fresh, use promptly)

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of a new batch of 1-(3-Bromophenyl)pyrrolidin-3-one or to identify potential degradants, a forced degradation study can be performed. This involves exposing the compound to harsh conditions to accelerate its degradation.[12][14]

Objective: To identify the degradation pathways and validate that the chosen analytical method is "stability-indicating."

Analytical Method: A reverse-phase HPLC method with UV detection is generally suitable.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 1-(3-Bromophenyl)pyrrolidin-3-one in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[12]

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.[12]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[12]

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours, then dissolve in the diluent for analysis.[12]

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 7 days.[12]

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase diluent.

  • Analysis: Analyze the unstressed sample and all stressed samples by HPLC.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the unstressed sample. A good stability-indicating method will show a decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products, all of which should be well-resolved from the main peak.

This study will provide valuable insights into the potential degradation products and the compound's intrinsic stability.

References

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(3-Bromophenyl)-1-propanone. Retrieved from [Link]

  • Jones, C. R., et al. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. Retrieved from [Link]

  • Wang, H., et al. (2012). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Google Patents. (n.d.). CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine.
  • Yilmaz, I., & Aktaş, A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • ResearchGate. (2020, March 1). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • PubMed. (1989, June). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 1-(3-Bromophenyl)pyrrolidin-3-one

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the purification of 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the purification of 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1)[1].

Because this molecule features a highly polar, hydrogen-bond-accepting core (the pyrrolidin-3-one ring) coupled with a lipophilic, electron-withdrawing 3-bromophenyl substituent, it presents unique solubility challenges. This dichotomy often leads to purification bottlenecks such as "oiling out" or the co-precipitation of structurally similar ring-opened impurities. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity crystallization.

Solvent Selection Guide

Selecting the correct thermodynamic environment is critical. The table below synthesizes quantitative and qualitative data for the most effective solvent systems for this compound class[2][3].

Solvent SystemRatio (v/v)Boiling Point (°C)Polarity ProfileApplication & Expected Outcome
Ethyl Acetate / Hexanes 1:3 to 1:5~65 - 77Moderate-LowIndustry Standard. Excellent yield; effectively keeps non-polar polymeric impurities in the mother liquor.
Dichloromethane / Heptane 1:4 to 1:6~40 - 98Moderate-LowGood for highly lipophilic batches. DCM ensures complete initial dissolution of the crude matrix.
Isopropanol (IPA) 100%82High (Protic)Best for avoiding "oiling out". The steep solubility curve yields high purity without anti-solvent crashing.
Ethanol / Water 9:1~78 - 100Very HighUseful for removing inorganic salts from earlier synthetic steps, but risks lactam hydrolysis if heated too long[4].
Troubleshooting FAQs

Q1: My product "oils out" (forms a biphasic liquid) instead of crystallizing upon cooling. Why does this happen, and how can I fix it?

  • Causality: Oiling out occurs when the melting point of the solute is depressed below the temperature at which it saturates the solvent. For substituted pyrrolidinones, the lipophilic bromophenyl group can cause the molecule to separate as a supercooled liquid in mixed solvent systems if the polarity drops too rapidly during cooling[3].

  • Solution: Reheat the mixture until homogeneous. Add a small volume (1-2 mL) of the polar solvent (e.g., Ethyl Acetate) to increase the overall solubility and lower the saturation temperature. Cool the solution very slowly. If available, introduce a seed crystal just above the cloud point to bypass the energy barrier for nucleation.

Q2: The crystals form, but they are extremely fine, trap impurities, and clog the filter paper. What is the cause?

  • Causality: Rapid nucleation, often caused by crash-cooling (e.g., plunging the hot flask directly into an ice bath) or excessive anti-solvent addition. This kinetic precipitation traps mother liquor within the crystal lattice.

  • Solution: Dissolve the fine crystals by reheating. Allow the flask to cool to room temperature ambiently, insulated by a cork ring, before moving it to a 0°C bath. This thermodynamic control promotes the growth of larger, well-defined crystal lattices that are easy to filter.

Q3: How do I remove colored impurities before recrystallization?

  • Causality: Pyrrole and pyrrolidinone rings can be sensitive to air and light, leading to trace oxidation and the formation of highly colored polymeric impurities[3].

  • Solution: Before recrystallization, pass the crude mixture through a short silica gel plug using a moderately polar eluent (e.g., 20% EtOAc in Hexanes)[2]. Alternatively, treat the hot recrystallization solution with activated charcoal (Norit) for 5 minutes and filter hot through a Celite pad.

Experimental Protocol: Dual-Solvent Recrystallization (EtOAc/Hexanes)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Small-Scale Validation Before scaling up, test 50 mg of the crude solid in 0.5 mL of Ethyl Acetate. If it dissolves completely at room temperature, the solvent is too strong. If it remains insoluble at boiling, the solvent is too weak[5].

Step 2: Dissolution Place the crude 1-(3-Bromophenyl)pyrrolidin-3-one in a round-bottom flask. Add a minimal amount of Ethyl Acetate (approx. 2-3 mL per gram of crude). Heat the suspension to a gentle reflux (75°C) using a heating mantle until the solid completely dissolves[2].

Step 3: Anti-Solvent Addition While maintaining the reflux temperature, add Hexanes dropwise.

  • Self-Validation Check: Stop adding Hexanes when the solution becomes slightly turbid (cloud point) and the turbidity persists for more than 10 seconds after swirling.

Step 4: Clarification Add 1-2 drops of Ethyl Acetate until the solution just turns clear again. This ensures the solution is perfectly saturated at the boiling point.

Step 5: Controlled Cooling Remove the flask from the heat source. Allow it to cool undisturbed to room temperature for 1-2 hours. Once crystals have formed at room temperature, transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize yield.

Step 6: Isolation Collect the crystallized product via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold hexanes to remove residual mother liquor. Dry the crystals under high vacuum (0.2 mmHg) to a constant weight[2].

Process Visualization

Recrystallization Start Crude Pyrrolidin-3-one Test Solubility Test (RT) Start->Test RT_Sol Dissolves? Test->RT_Sol Reject Reject Solvent RT_Sol->Reject Yes Heat Heat to Boiling RT_Sol->Heat No Hot_Sol Dissolves? Heat->Hot_Sol AddPolar Add Polar Solvent Hot_Sol->AddPolar No Cool Cool Slowly Hot_Sol->Cool Yes AddPolar->Heat Oils Oils Out? Cool->Oils Seed Reheat & Add Seed Oils->Seed Yes Filter Filter & Wash Oils->Filter No Seed->Cool Done Pure Crystals Filter->Done

Workflow for troubleshooting pyrrolidin-3-one recrystallization.

References
  • ChemScene. "1-(3-Bromophenyl)pyrrolidin-3-one | ChemScene".
  • Organic Syntheses. "Procedure: Recrystallization with ethyl acetate and hexanes".
  • BenchChem. "Technical Support Center: Purification of Substituted 1H-Pyrrol-2(3H)-ones".
  • European Patent Office. "EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione".
  • Asian Journal of Research in Chemistry. "Physical Properties of liquids".

Sources

Troubleshooting

Removing metal impurities from 1-(3-Bromophenyl)pyrrolidin-3-one

Guide for the Purification of 1-(3-Bromophenyl)pyrrolidin-3-one and Related Pharmaceutical Intermediates Welcome to the technical support center for troubleshooting metal impurities. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for the Purification of 1-(3-Bromophenyl)pyrrolidin-3-one and Related Pharmaceutical Intermediates

Welcome to the technical support center for troubleshooting metal impurities. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with metal contamination, particularly from catalysts used in synthesis. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you achieve the stringent purity levels required for pharmaceutical intermediates like 1-(3-Bromophenyl)pyrrolidin-3-one.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding metal impurities in pharmaceutical synthesis.

Q1: What are the primary sources of metal impurities in syntheses like that of 1-(3-Bromophenyl)pyrrolidin-3-one?

A1: Metal impurities in active pharmaceutical ingredients (APIs) and their intermediates typically originate from several sources. The most significant source is often the metal catalysts, such as palladium or platinum, intentionally used in synthetic steps like cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Other sources can include raw materials, reagents, solvents, and even leaching from manufacturing equipment like stainless steel reactors and piping.[1][2][3]

Q2: Why is the removal of these metal impurities a critical issue in drug development?

A2: Removing metal residues is critical for several reasons. Firstly, many metals are toxic and pose a direct safety risk to patients, even at trace levels.[1][4] Secondly, regulatory bodies like the EMA and FDA, guided by the ICH Q3D guidelines, enforce strict limits on elemental impurities in final drug products.[3][5] Failure to meet these limits will prevent regulatory approval.[6] Finally, residual metals can sometimes interfere with downstream chemical reactions or degrade the final API, impacting product quality and stability.[7]

Q3: What are the acceptable regulatory limits for common metal catalysts?

A3: The acceptable limits are defined by the Permitted Daily Exposure (PDE) and depend on the route of administration (oral, parenteral, inhalation). The ICH Q3D guideline classifies elemental impurities into different classes based on their toxicity.[1] Palladium and Platinum, for example, are Class 2B metals. Their concentration limits are often set based on a standard daily drug dose of 10 grams.[3][5]

Metal CatalystClassOral PDE (µ g/day )Oral Concentration Limit (ppm)
Palladium (Pd) 2B10010
Platinum (Pt) 2B10010
Rhodium (Rh) 2B10010
Ruthenium (Ru) 2B10010
Iridium (Ir) 2B10010
Osmium (Os) 2B10010
Nickel (Ni) 2A20020
Copper (Cu) 33000300
Source: Adapted from EMA and USP guidelines.[5][8][9]

Q4: What are the most effective methods for removing metal impurities from organic compounds?

A4: The most common and effective methods include treatment with metal scavengers (functionalized silica or resins), adsorption onto activated carbon, chelation followed by extraction, and recrystallization.[10][11] The choice of method depends on the specific metal, its oxidation state, the properties of the organic compound, the solvent system, and the desired level of purity.[10]

Q5: How do I select the most appropriate purification method for my specific compound and process?

A5: The selection process is a multi-factorial decision.

  • For high-value products where yield is critical: Metal scavengers are often preferred as they can offer high selectivity and minimal product loss.[6]

  • For cost-sensitive processes: Activated carbon is a highly effective and economical option, though it may sometimes lead to lower product recovery.

  • When the metal is in a specific ionic state: Chelation can be very effective if a suitable chelating agent is available that forms a readily separable complex.

  • As a general purification step: Recrystallization can be effective but may not be sufficient on its own if the impurity has a high affinity for the product.[10][12] Often, a combination of methods, such as an initial carbon treatment followed by a final recrystallization, is employed.

Troubleshooting and Experimental Guides

This section provides detailed protocols and troubleshooting advice for the primary methods of metal removal.

Method 1: Metal Scavengers (Functionalized Silica)

Principle: Metal scavengers are solid supports (typically silica or polymer resin) functionalized with groups that have a high affinity for specific metals.[10] For platinum group metals like palladium, thiol (-SH) or thiourea-based functional groups are exceptionally effective due to the strong affinity of sulfur for these soft metals.[11] The crude product solution is passed through or stirred with the scavenger, which selectively binds the metal, allowing the purified product to be recovered from the solution.

Experimental Protocol: Using Thiol-Functionalized Silica

  • Dissolution: Dissolve the crude 1-(3-Bromophenyl)pyrrolidin-3-one containing palladium impurities in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, or THF) to a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 weight equivalents relative to the estimated mass of the metal impurity). For an initial screen, using 1-2% w/w of the scavenger relative to the product mass is a good starting point.

  • Incubation: Stir the mixture at a controlled temperature. Room temperature is often sufficient, but gently heating to 40-60 °C can improve kinetics and efficiency. An incubation time of 4 to 24 hours is typical.

  • Filtration: Filter the mixture to remove the scavenger. A simple gravity or vacuum filtration through a pad of celite or a filter paper is sufficient.

  • Washing: Wash the collected scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of the product.

  • Analysis: Combine the filtrate and washes. Concentrate the solution in vacuo and analyze a sample for residual palladium content using ICP-MS or ICP-OES.[1] A successful treatment should reduce palladium levels to <1 ppm.[6]

Troubleshooting Guide: Metal Scavengers

  • Q: My palladium levels are still above the 10 ppm limit after treatment. What should I do?

    • A1 (Increase Scavenger Amount): The scavenger's capacity may have been exceeded. Try increasing the amount of scavenger by 50-100% and repeat the procedure. Scavengers with higher functional group densities (e.g., up to 2.4 mmol/g) can bind larger quantities of metal.[6]

    • A2 (Increase Time/Temperature): The binding kinetics may be slow. Increase the stirring time to 24 hours or raise the temperature to 50-60 °C (ensure your product is stable at this temperature).

    • A3 (Change Solvent): Solvent polarity can affect scavenger performance. If you are using a very non-polar solvent, try a more polar one like THF or Ethyl Acetate, which may better expose the metal catalyst to the scavenger.

    • A4 (Consider Metal Oxidation State): Some scavengers are more effective for specific oxidation states (e.g., Pd(0) vs. Pd(II)). If you suspect the palladium is in a different state, you may need a scavenger with a different functional group.

  • Q: I am losing a significant amount of my product during the process. How can I prevent this?

    • A: Product loss can occur due to non-specific binding to the silica surface. Ensure you wash the scavenger thoroughly with fresh solvent after filtration. If loss persists, consider using a scavenger with a different solid support (e.g., a polymer resin instead of silica) or try a different purification method like activated carbon, which may have a different adsorption profile.

Scavenger_Workflow cluster_prep Preparation cluster_process Processing cluster_recovery Recovery & Analysis Start Crude Product Solution (High Pd Content) Add_Scavenger Add Thiol-Silica Scavenger Start->Add_Scavenger Incubate Stir at RT - 60°C (4-24 hours) Add_Scavenger->Incubate Filter Filter to Remove Scavenger Incubate->Filter Wash Wash Scavenger with Fresh Solvent Filter->Wash Combine Combine Filtrate & Washes Filter->Combine Wash->Combine Analyze Concentrate & Analyze (ICP-MS) Combine->Analyze End Purified Product (<10 ppm Pd) Analyze->End

Workflow for metal removal using a solid-supported scavenger.
Method 2: Activated Carbon Treatment

Principle: Activated carbon possesses a highly porous structure with a large internal surface area, making it an excellent adsorbent for a wide range of impurities, including residual metal catalysts.[13] The metal complexes are physically adsorbed onto the carbon surface through van der Waals forces and other interactions.[13] Some activated carbons are also modified with catalyst components to enhance chemical decomposition of impurities.[14]

Experimental Protocol: Activated Carbon

  • Dissolution: Dissolve the crude 1-(3-Bromophenyl)pyrrolidin-3-one in a suitable solvent (Methanol, Ethanol, or Ethyl Acetate are common choices).

  • Carbon Addition: Add powdered activated carbon. A typical starting point is 5-10% by weight relative to the crude product.

  • Incubation: Stir the slurry vigorously at room temperature or elevated temperature (e.g., 40-60 °C) for 1-4 hours. Longer times are not always better and can sometimes lead to product degradation or loss.

  • Filtration: Filter the mixture through a pad of celite to completely remove the fine carbon particles. This step is critical, as carbon fines can be difficult to remove later. A pre-wetted filter pad can improve efficiency.

  • Analysis: Concentrate the filtrate and analyze for residual metal content via ICP-MS/OES.

Troubleshooting Guide: Activated Carbon

  • Q: The metal removal is incomplete. What can I adjust?

    • A1 (Carbon Type): Not all activated carbons are the same. Their properties (surface area, pore size, pH) vary based on the source material and activation process. Try a different grade or source of activated carbon. Some specially washed, high-purity carbons are available for pharmaceutical applications.

    • A2 (Increase Amount/Temperature): Increase the weight percentage of carbon or the temperature of the slurry. A temperature screen (e.g., RT, 40°C, 60°C) can quickly identify optimal conditions.

    • A3 (Solvent Choice): The efficiency of adsorption is highly solvent-dependent. A solvent in which the product is highly soluble but the impurity has lower solubility can sometimes improve selective adsorption of the impurity onto the carbon.

  • Q: My product yield is very low after carbon treatment.

    • A: Activated carbon can be non-selective and adsorb your product along with the impurities. Reduce the amount of carbon used or decrease the treatment time. Perform a small-scale experiment to create a time course (e.g., sample at 30, 60, 120, and 240 minutes) to find the point of maximum metal removal with minimum product loss.

Carbon_Workflow Start Crude Product in Solvent Add_Carbon Add Activated Carbon (5-10% w/w) Start->Add_Carbon Stir Stir Slurry (1-4 hours) Add_Carbon->Stir Filter Filter through Celite Stir->Filter Analyze Concentrate & Analyze (ICP-MS) Filter->Analyze Waste Carbon with Adsorbed Metal Impurity Filter->Waste End Purified Product Analyze->End

Workflow for metal purification using activated carbon.
Method 3: Chelation and Aqueous Extraction

Principle: Chelation involves using a molecule (a chelating agent) that can form multiple coordination bonds with a single metal ion, creating a stable, water-soluble complex called a chelate.[15][16] Common chelating agents like Ethylenediaminetetraacetic acid (EDTA) are effective for this purpose.[17][18] Once the metal is sequestered in the aqueous phase as a chelate, the purified organic product can be separated by a simple liquid-liquid extraction.

Experimental Protocol: EDTA Chelation

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as Ethyl Acetate or Toluene.

  • Aqueous Wash: Add an aqueous solution of the chelating agent. A 5-10% w/v solution of EDTA disodium salt, with the pH adjusted to a slightly basic range (pH 8-9) to ensure the EDTA is fully deprotonated and active, is a good starting point. Use a volume of aqueous solution equal to 25-50% of the organic phase volume.

  • Extraction: Stir the biphasic mixture vigorously for 30-60 minutes to allow the chelator to access and bind the metal ions.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the metal-EDTA complex.

  • Repeat: Repeat the aqueous wash 1-2 more times with fresh EDTA solution to ensure complete removal.

  • Final Wash: Wash the organic layer with brine to remove any residual aqueous solution.

  • Recovery and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Analyze the residue for metal content.

Troubleshooting Guide: Chelation and Extraction

  • Q: Metal removal is inefficient. What's wrong?

    • A1 (pH Adjustment): The effectiveness of many chelators, especially aminopolycarboxylates like EDTA, is highly pH-dependent.[18] Ensure the pH of your aqueous solution is appropriate. For EDTA, a pH of 8 or higher is generally needed to effectively chelate most metals.

    • A2 (Chelator Choice): EDTA is a general-purpose chelator. If it is ineffective, the metal may be in a form (e.g., a tightly bound organic ligand complex) that is inaccessible. A different chelator with a higher affinity for your specific metal, such as DTPA or a specialized agent, might be necessary.

    • A3 (Phase-Transfer Catalyst): If the metal complex is very non-polar, it may be difficult to extract into the aqueous phase. In some rare cases, adding a phase-transfer catalyst can facilitate the movement of the metal or its complex across the phase boundary, but this adds complexity to the purification.

  • Q: I'm seeing an emulsion form during extraction.

    • A: Emulsions are common when vigorously mixing organic and aqueous phases. To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help force the layers to separate. Alternatively, allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking can prevent emulsion formation.

Chelation_Workflow Start Crude Product in Organic Solvent Add_Chelator Add Aqueous EDTA Solution (pH 8-9) Start->Add_Chelator Extract Vigorous Stirring (Biphasic Mixture) Add_Chelator->Extract Separate Separate Aqueous and Organic Layers Extract->Separate Aqueous_Waste Aqueous Layer (Contains Metal-EDTA) Separate->Aqueous_Waste Organic_Layer Organic Layer Separate->Organic_Layer Repeat_Wash Repeat Wash? Organic_Layer->Repeat_Wash Repeat_Wash->Add_Chelator Yes Dry_Concentrate Dry and Concentrate Organic Layer Repeat_Wash->Dry_Concentrate No End Purified Product Dry_Concentrate->End

Workflow for metal removal via chelation and extraction.
References
  • Guideline on the specification limits for residues of metal c
  • Heavy metals testing in active pharmaceutical ingredients: an altern
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
  • guideline on the specification limits for residues of metal c
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich.
  • Harmonized Guideline on Limit and Testing of Elemental Impurities in Pharmaceutical Substances: A Review - Hilaris Publisher.
  • Metal Scavengers: An alternative to recrystalliz
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • Catalyst-Modified Activ
  • Organic Acids Chel
  • A risk mitigation approach to detecting and quantifying metals in APIs.
  • Catalytic Activ
  • Table 1. Elemental Impurity Classes - US Pharmacopeia (USP).
  • Chel
  • Using Activated Carbon as a Precious Metal C
  • Chel
  • Activated Carbon For Heavy Metal Removal-Heycarbons.
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC.
  • Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal
  • Metal-Free Activated Carbon Catalytic for Degradation of Organic Contaminants by Peroxydisulfate Activation - ResearchG
  • Prioritizing metal detector for finished pharmaceutical formulation: Manufacturing safe, quality product.
  • Pharmaceutical toxicity: AAS and other techniques measure pharma heavy metal - 2011.
  • Chelation: Harnessing and Enhancing Heavy Metal Detoxific

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Benchmarking: 1-(3-Bromophenyl)pyrrolidin-3-one

The following guide provides an advanced technical analysis of the 1H NMR spectral characteristics of 1-(3-Bromophenyl)pyrrolidin-3-one . This document is structured to assist analytical chemists and synthetic researcher...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical analysis of the 1H NMR spectral characteristics of 1-(3-Bromophenyl)pyrrolidin-3-one . This document is structured to assist analytical chemists and synthetic researchers in validating structural integrity, assessing purity, and distinguishing this compound from common regioisomeric impurities.

Content Type: Technical Comparison & Validation Guide Focus: Spectral Resolution, Solvent Effects, and Structural Differentiation

Executive Summary

In medicinal chemistry, the N-aryl pyrrolidin-3-one scaffold serves as a critical intermediate for diversely substituted heterocycles. However, its structural validation is often complicated by the potential for regioisomer formation (e.g., pyrrolidin-2-one) or over-reduction to pyrrolidine.

This guide compares the 1H NMR performance of 1-(3-Bromophenyl)pyrrolidin-3-one across two primary variables:

  • Solvent Systems: Resolution differences between CDCl₃ and DMSO-d₆.

  • Structural Alternatives: Differentiating the target 3-one ketone from the 2-one lactam and the fully reduced pyrrolidine.

Comparative Analysis: Solvent System Performance

The choice of solvent significantly impacts the resolution of the aromatic region and the chemical shift dispersion of the aliphatic ring protons.

Table 1: Solvent Performance Benchmarking
FeatureSystem A: Chloroform-d (CDCl₃) System B: DMSO-d₆ Recommendation
Solubility High (10-50 mg/mL)Very High (>50 mg/mL)Use CDCl₃ for routine QC.
Water Peak ~1.56 ppm (Variable)~3.33 ppm (Strong)CDCl₃ avoids overlap with critical ring signals.
Aromatic Resolution Excellent. Distinct separation of H2, H4, H5, H6.Good. Some compression of signals may occur due to viscosity broadening.CDCl₃ preferred for coupling constant analysis (

-values).
Exchangeable Protons Not applicable (No NH/OH).Not applicable.N/A
Aliphatic Dispersion High. Clear separation of C4 and C5 triplets.Moderate.CDCl₃ provides sharper multiplets.

Expert Insight: While DMSO-d₆ is a universal solvent, it is suboptimal for this specific compound due to the water signal (~3.33 ppm) potentially interfering with the critical C2-methylene singlet (~3.6 - 3.8 ppm) or C5-methylene triplet (~3.5 - 3.7 ppm). CDCl₃ is the validated standard for this analysis.

Structural Differentiation: The "Fingerprint" Test

The primary challenge in synthesizing 1-(3-Bromophenyl)pyrrolidin-3-one is distinguishing it from its isomers and starting materials. The 1H NMR spectrum provides a definitive "Fingerprint" based on the pyrrolidinone ring coupling pattern.

The "Singlet-Triplet-Triplet" Diagnostic

The 3-one ring possesses a unique symmetry element that breaks the coupling chain, creating a distinct singlet.

  • Target Compound (3-one): Contains an isolated methylene group at C2 (between N and C=O). Result: Sharp Singlet (2H).

  • Alternative (2-one Lactam): The ring is a continuous CH₂-CH₂-CH₂ chain. Result: Three sets of multiplets (Triplets/Quintets). No Singlet.

Table 2: Critical Differentiation Signals (in CDCl₃)
CompoundC2 Protons (N-CH₂) C4/C5 Protons Diagnostic Status
1-(3-Br-Ph)pyrrolidin-3-one (Target)Singlet (~3.7 ppm)2 x Triplets (~2.6, 3.6 ppm)PASS (Unique Singlet)
1-(3-Br-Ph)pyrrolidin-2-one (Lactam Isomer)Triplet (~3.8 ppm)Quintet + TripletFAIL (Multiplet Pattern)
1-(3-Br-Ph)pyrrolidine (Reduced Impurity)Multiplet (~3.3-3.5 ppm)Multiplet (~2.0 ppm)FAIL (Loss of Carbonyl deshielding)

Detailed Spectral Assignment (Reference Standard)

Conditions: 400 MHz, CDCl₃, 298 K. Structure Key:

  • Aryl Ring: 3-Bromo substitution pattern.[1][2][3]

  • Pyrrolidinone Ring: N1-C2-C3(=O)-C4-C5-N1.

Aromatic Region (6.5 – 7.5 ppm)

The 3-bromophenyl group exhibits a characteristic ABCD system (or pseudo-AMPX):

  • H2' (t, ~1.8 Hz, 1H): ~6.90 ppm. The "island" proton between N and Br. Appears as a narrow triplet or singlet due to meta-coupling.

  • H5' (t, ~8.0 Hz, 1H): ~7.15 ppm.[4] The meta-proton. Standard triplet.

  • H4' (ddd, ~8.0, 1.8, 0.9 Hz, 1H): ~6.95 ppm. Para to N, Ortho to Br. Deshielded by Br.

  • H6' (ddd, ~8.0, 1.8, 0.9 Hz, 1H): ~6.55 ppm. Ortho to N, Para to Br. Significantly shielded by the nitrogen lone pair donation.

Aliphatic Region (2.0 – 4.0 ppm)
  • C2-H₂ (s, 2H): ~3.75 ppm. The Diagnostic Singlet. Deshielded by both the adjacent Nitrogen and the Carbonyl group.

  • C5-H₂ (t, J=7.5 Hz, 2H): ~3.60 ppm. Alpha to Nitrogen.[5]

  • C4-H₂ (t, J=7.5 Hz, 2H): ~2.65 ppm. Alpha to Carbonyl.[5]

Experimental Protocol & Workflow

Method: High-Resolution Acquisition

Objective: Confirm identity and >95% purity.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl₃ . Ensure solution is clear; filter if turbid to prevent line broadening.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): ≥ 2.0 seconds (critical for the isolated C2 singlet integration).

    • Scans (NS): 16 (sufficient for >10 mg).

  • Processing:

    • Apodization: 0.3 Hz Line Broadening (LB).

    • Phasing: Manual phasing is required for the C2 singlet to ensure flat baselines for integration.

Visualization: Validation Workflow

NMR_Validation Start Crude Product (Solid/Oil) Solvent Dissolve in CDCl3 (Avoid DMSO if possible) Start->Solvent Acquire Acquire 1H NMR (400 MHz+) Solvent->Acquire Check_Singlet Check 3.6-3.8 ppm region: Is there a sharp Singlet (2H)? Acquire->Check_Singlet Yes_Singlet Target Structure Confirmed (Pyrrolidin-3-one) Check_Singlet->Yes_Singlet Yes No_Singlet Analyze Multiplets Check_Singlet->No_Singlet No Check_Triplets Are there 3 sets of multiplets? No_Singlet->Check_Triplets Lactam Isomer Identified: Pyrrolidin-2-one (Lactam) Check_Triplets->Lactam Yes Reduced Impurity Identified: Pyrrolidine (Fully Reduced) Check_Triplets->Reduced No

Figure 1: Decision tree for validating the 1-(3-Bromophenyl)pyrrolidin-3-one structure against common synthetic impurities.

References

  • National Institutes of Health (PMC). (2012). Crystal structure and conformational analysis of N-aryl pyrrolidine derivatives. Retrieved February 26, 2026, from [Link]

  • Michigan State University. (n.d.).[6] Proton NMR Chemical Shift Data Tables. Retrieved February 26, 2026, from [Link]

Sources

Comparative

13C NMR peak assignments for 1-(3-Bromophenyl)pyrrolidin-3-one

13C NMR Peak Assignment Strategies for 1-(3-Bromophenyl)pyrrolidin-3-one: Experimental 2D Workflows vs. Predictive Software Executive Summary The accurate elucidation of 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40...

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Peak Assignment Strategies for 1-(3-Bromophenyl)pyrrolidin-3-one: Experimental 2D Workflows vs. Predictive Software

Executive Summary

The accurate elucidation of 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1) is a critical quality control step in the synthesis of N-aryl pyrrolidinone pharmacophores[1]. Because the pyrrolidine ring is unsymmetrical and the 3-bromophenyl substituent introduces complex electronic effects, assigning the 10 distinct carbon atoms requires robust methodologies.

This guide objectively compares the two primary paradigms for


C NMR peak assignment: Experimental 2D NMR Workflows  (1D 

C/DEPT combined with 2D HSQC/HMBC) versus In Silico Predictive Software (ACD/Labs, ChemDraw, and emerging Graph-Machine models). By analyzing the causality behind chemical shifts and comparing the Root Mean Square Error (RMSE) of prediction tools, this guide provides a self-validating framework for analytical chemists.

Methodological Comparison: Experimental vs. In Silico

Approach A: Experimental 2D NMR Elucidation (The Gold Standard)

Relying solely on 1D


C NMR and DEPT-135 is insufficient for this molecule. While DEPT-135 successfully categorizes the 10 carbons into three CH

groups, four CH groups, and three quaternary carbons, it cannot definitively map the pyrrolidine ring to the aromatic system.
  • The Causality of Chemical Shifts: In the pyrrolidin-3-one ring, C2 is flanked by both the deshielding nitrogen atom and the carbonyl group (C=O), pushing its shift to ~55 ppm. Conversely, C5 is only deshielded by the nitrogen (~45 ppm), and C4 is only deshielded by the carbonyl (~38 ppm).

  • The Role of HMBC: Heteronuclear Multiple Bond Correlation (HMBC) is mandatory here. It detects long-range (

    
     and 
    
    
    
    ) couplings. A definitive
    
    
    correlation between the pyrrolidine H2/H5 protons and the aromatic C1' quaternary carbon (~147.5 ppm) proves the N-aryl linkage, effectively self-validating the molecular scaffold.
Approach B: In Silico Prediction Software (High-Throughput Dereplication)

For high-throughput environments, predictive software is used to generate expected spectra for rapid dereplication[2]. However, the accuracy of these tools varies based on their underlying algorithms:

  • HOSE Code & Neural Networks (ACD/Labs): ACD/Labs utilizes a dual-prediction algorithm combining Hierarchical Orthogonal Space Encoding (HOSE) and neural networks, trained on vast databases (over 165,000 structures)[3]. It typically predicts ~73% of

    
     values within a 1.25 ppm range of experimental data[2].
    
  • Standard HOSE (ChemDraw): Relies heavily on exact fragment matching. If the specific 3-bromophenyl-pyrrolidinone fragment is underrepresented in its database, accuracy drops significantly.

  • Graph-Machine Models: Recent advancements in open-source Graph-Machine (GM) models have shown superior performance for benzenic compounds by mapping SMILES strings directly to chemical shifts without relying on rigid database fragments[4].

Performance Verdict: Recent benchmarking on benzenic and heterocyclic structures demonstrates that Graph-Machine models achieve an RMSE of 0.9 ppm, outperforming ACD/Labs (RMSE 1.8 ppm), MestReNova (RMSE 1.9 ppm), and ChemDraw (RMSE 3.4 ppm)[4].

Quantitative Data & Peak Assignments

Table 1: Experimental vs. Predicted C NMR Assignments

Data represents typical empirical shifts for 1-(3-Bromophenyl)pyrrolidin-3-one in CDCl


 at 298K.
Carbon PositionTypeExp. Shift (ppm)ACD/Labs Pred. (ppm)ChemDraw Pred. (ppm)Key HMBC Correlations (

,

)
C3 (Pyrrolidine) Quaternary (C=O)210.0211.5208.2H2, H4
C1' (Aromatic) Quaternary (C-N)147.5148.1145.9H2, H5, H2', H5', H6'
C5' (Aromatic) CH130.5131.0132.1H4', H6'
C3' (Aromatic) Quaternary (C-Br)123.0122.5124.8H2', H4', H5'
C4' (Aromatic) CH120.2119.8118.5H2', H6'
C2' (Aromatic) CH115.8116.2114.0H4', H6'
C6' (Aromatic) CH111.4112.0109.5H2', H4'
C2 (Pyrrolidine) CH

55.254.857.1H4, H5
C5 (Pyrrolidine) CH

45.146.047.5H2, H4
C4 (Pyrrolidine) CH

38.439.140.2H2, H5
Table 2: Software Performance Comparison for Benzenic Scaffolds[4]
Prediction SoftwarePrimary AlgorithmDatabase DependencyRMSE (ppm)Best Use Case
Graph-Machine (GM) Neural Graph MappingLow (Trained on SMILES)0.9Novel scaffolds lacking literature precedent.
ACD/Labs HOSE + Neural NetHigh1.8Industry standard for automated CASE workflows.
MestReNova HOSE + EmpiricalHigh1.9Integrated processing and prediction.
ChemDraw HOSE CodeVery High3.4Quick, rough estimations during drafting.

Experimental Protocols

To ensure a self-validating system, the following protocol must be strictly adhered to when acquiring the experimental data used for the assignments above.

Step 1: Sample Preparation

  • Dissolve 25-30 mg of 1-(3-Bromophenyl)pyrrolidin-3-one (Purity

    
    95%)[1] in 0.6 mL of deuterated chloroform (CDCl
    
    
    
    , 99.8% D).
  • Ensure the solution is free of particulates. Filter through glass wool into a 5 mm NMR tube if necessary.

  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

Step 2: 1D


C and DEPT-135 Acquisition 
  • Instrument: 400 MHz or 500 MHz NMR Spectrometer equipped with a broadband probe.

  • 
    C Parameters:  Set the pulse sequence to standard proton-decoupled 
    
    
    
    C (zgpg30). Set the relaxation delay (
    
    
    ) to 2.0 seconds to ensure adequate relaxation of the quaternary carbons (C3, C1', C3'). Acquire a minimum of 512 scans.
  • DEPT-135 Parameters: Run a DEPT-135 sequence to invert CH

    
     signals (C2, C4, C5 will point down) and nullify quaternary signals (C3, C1', C3' will disappear).
    

Step 3: 2D HSQC and HMBC Acquisition

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire using a

    
     coupling constant optimized for 145 Hz. This maps the directly attached protons to C2, C4, C5, and the four aromatic CH carbons.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire using a long-range

    
     coupling constant optimized for 8 Hz. This is the critical step. Trace the cross-peaks from the pyrrolidine H2 protons to the aromatic C1' carbon to confirm the regiochemistry of the nitrogen attachment.
    

Workflow & Mechanistic Visualizations

The following diagrams illustrate the logical relationships in the HMBC assignment and the overall experimental workflow.

HMBC_Network H2 H2 (Pyr) C3 C3 (C=O) H2->C3 2J C1_prime C1' (Ar-N) H2->C1_prime 3J H4 H4 (Pyr) H4->C3 2J H5 H5 (Pyr) H5->C1_prime 3J C4_pyr C4 (Pyr) H5->C4_pyr 2J

Caption: Key HMBC correlations bridging the pyrrolidine protons to the carbonyl and aromatic systems.

NMR_Workflow Start 1. Sample Prep (25mg in CDCl3, 298K) Acq1D 2. Acquire 1D 13C & DEPT-135 (Identify CH, CH2, Quat) Start->Acq1D Check1 3. Are all 10 carbons resolved? Acq1D->Check1 Acq2D 4. Acquire 2D NMR (HSQC & HMBC) Check2 5. Resolve quaternary vs CH2/CH using HMBC 3J couplings Acq2D->Check2 Final 6. Final Peak Assignment & Structure Validation Check1->Acq2D Yes Check2->Final

Caption: Self-validating experimental workflow for the complete 13C NMR elucidation of N-aryl pyrrolidines.

References

  • Derbré, S., et al. (2018). "13C-NMR dereplication of Garcinia extracts: Predicted chemical shifts as reliable databases." Fitoterapia, PubMed.[Link]

  • Pigment & Resin Technology. (2005). "Raising the standard for NMR prediction accuracy." Emerald Insight.[Link]

  • MDPI. (2024). "Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?" MDPI.[Link]

Sources

Validation

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Bromophenyl)pyrrolidin-3-one

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with substituted heterocyclic compounds, such as 1-(3...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with substituted heterocyclic compounds, such as 1-(3-Bromophenyl)pyrrolidin-3-one, a comprehensive understanding of their behavior under analytical conditions is crucial for identification, purity assessment, and metabolic profiling. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 1-(3-Bromophenyl)pyrrolidin-3-one, comparing different ionization techniques and offering insights into the interpretation of the resulting spectra.

Introduction to 1-(3-Bromophenyl)pyrrolidin-3-one and the Role of Mass Spectrometry

1-(3-Bromophenyl)pyrrolidin-3-one is a substituted pyrrolidinone with potential applications in medicinal chemistry. Its structure combines a bromophenyl group, a five-membered lactam (pyrrolidinone), and a ketone functionality. The molecular formula is C₁₀H₁₀BrNO, and the monoisotopic molecular weight is approximately 238.99 Da.[1][2] Mass spectrometry is an indispensable tool for the characterization of such molecules due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.[3][4]

The choice of ionization method significantly influences the fragmentation observed.[5][6][7] Hard ionization techniques like Electron Ionization (EI) impart high energy to the analyte, leading to extensive fragmentation and a detailed fingerprint of the molecule.[8] In contrast, soft ionization methods like Electrospray Ionization (ESI) typically produce a prominent molecular ion, with fragmentation induced via tandem mass spectrometry (MS/MS) techniques, which can be advantageous for complex mixtures.[6][7]

Predicted Fragmentation Patterns of 1-(3-Bromophenyl)pyrrolidin-3-one

Based on the known fragmentation behaviors of related chemical moieties, we can predict the primary fragmentation pathways for 1-(3-Bromophenyl)pyrrolidin-3-one under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under EI, the high energy will likely lead to the formation of a molecular ion (M⁺˙) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio), appearing at m/z 239 and 241. The fragmentation of this molecular ion is expected to proceed through several key pathways:

  • Alpha-Cleavage adjacent to the Nitrogen: A primary fragmentation event for amines and amides is the cleavage of the C-C bond adjacent to the nitrogen atom.[9][10] This would result in the formation of a stable iminium cation.

  • Cleavage of the Pyrrolidinone Ring: The pyrrolidinone ring can undergo fragmentation through various pathways, including the loss of small neutral molecules like CO (28 Da) or C₂H₄ (ethylene, 28 Da).

  • Fragmentation of the Bromophenyl Group: The bromophenyl moiety can undergo cleavage, leading to the loss of a bromine radical (79/81 Da) or the entire bromophenyl group. The formation of a tropylium-like ion (m/z 91) is also a possibility after the loss of the pyrrolidine ring and subsequent rearrangement.[6]

  • Heterolytic Cleavage of the C-Br Bond: The bond between the phenyl ring and the bromine atom can cleave, resulting in a phenylpyrrolidinone cation.[11]

The following Graphviz diagram illustrates the predicted major fragmentation pathways under Electron Ionization.

EI_Fragmentation_of_1-(3-Bromophenyl)pyrrolidin-3-one M [M]⁺˙ m/z 239/241 F1 [M-Br]⁺ m/z 160 M->F1 - Br• F2 [C₄H₅NO]⁺˙ m/z 83 M->F2 - C₆H₅Br F3 [C₆H₄Br]⁺ m/z 155/157 M->F3 - C₄H₅NO F6 [M-CO]⁺˙ m/z 211/213 M->F6 - CO F7 [BrC₆H₄N]⁺˙ m/z 182/184 M->F7 - C₃H₄O F5 [C₆H₅]⁺ m/z 77 F1->F5 - C₄H₅NO F4 [C₄H₄N]⁺ m/z 68 F2->F4 - CH₃•

Caption: Predicted EI fragmentation of 1-(3-Bromophenyl)pyrrolidin-3-one.

Electrospray Ionization (ESI) with Tandem MS (MS/MS)

ESI is a soft ionization technique that typically results in the protonated molecule, [M+H]⁺, at m/z 240/242. Fragmentation is then induced by collision-induced dissociation (CID) in a tandem mass spectrometer. The fragmentation of the protonated molecule is expected to involve:

  • Loss of the Pyrrolidinone Moiety: The bond between the phenyl ring and the nitrogen is susceptible to cleavage, leading to the loss of the neutral pyrrolidinone ring and the formation of a bromophenyl cation.

  • Ring Opening and Fragmentation: The protonated pyrrolidinone ring can open, followed by the loss of small neutral molecules.

  • Challenges with Pyrrolidine-Containing Compounds: It is important to note that for molecules containing a basic pyrrolidine group, the proton can be preferentially sequestered by the pyrrolidine nitrogen. This can lead to a dominant, uninformative fragment ion corresponding to the protonated pyrrolidine ring, and a loss of detailed structural information from the rest of the molecule.[12][13] Utilizing in-source fragmentation can sometimes circumvent this by promoting the neutral loss of the pyrrolidine moiety before MS/MS analysis.[12][13]

The following Graphviz diagram illustrates the predicted major fragmentation pathways under ESI-MS/MS.

ESI_Fragmentation_of_1-(3-Bromophenyl)pyrrolidin-3-one MH [M+H]⁺ m/z 240/242 F1_esi [C₆H₅Br]⁺ m/z 156/158 MH->F1_esi - C₄H₅NO F2_esi [C₄H₇NO+H]⁺ m/z 86 MH->F2_esi - C₆H₄ F3_esi [M+H-H₂O]⁺ m/z 222/224 MH->F3_esi - H₂O F4_esi [C₁₀H₉BrN]⁺ m/z 222/224 MH->F4_esi - O

Caption: Predicted ESI-MS/MS fragmentation of 1-(3-Bromophenyl)pyrrolidin-3-one.

Experimental Protocol for Mass Spectrometry Analysis

The following provides a general workflow for the analysis of 1-(3-Bromophenyl)pyrrolidin-3-one using both GC-EI-MS and LC-ESI-MS/MS.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Dissolve a small amount of 1-(3-Bromophenyl)pyrrolidin-3-one in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Sample Preparation: Prepare a 1 µg/mL solution of 1-(3-Bromophenyl)pyrrolidin-3-one in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan from m/z 100 to 500 to identify the protonated molecule.

    • MS2 Fragmentation: Select the [M+H]⁺ ion (m/z 240/242) for fragmentation using collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization often relies on the integration of data from multiple analytical techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides detailed structural information, suitable for complex mixtures when coupled with chromatography.Isomers may not be distinguishable without chromatography, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts, complex spectra for larger molecules.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast, simple, and non-destructive.Provides limited information on the overall structure, not suitable for complex mixtures.
X-ray Crystallography Absolute three-dimensional structure of the molecule in the solid state.Provides the definitive molecular structure.Requires a single crystal of sufficient quality, structure may differ in solution.

This comparative table highlights that while mass spectrometry is a powerful tool for determining the molecular weight and proposing fragmentation-based structures, techniques like NMR are essential for confirming the precise atomic connectivity and stereochemistry.

Conclusion

The mass spectrometric analysis of 1-(3-Bromophenyl)pyrrolidin-3-one provides a detailed fingerprint that is crucial for its identification and characterization. By understanding the predictable fragmentation pathways of the pyrrolidinone and bromophenyl moieties under different ionization conditions, researchers can confidently interpret mass spectral data. Electron Ionization provides extensive fragmentation useful for library matching and initial structural elucidation, while Electrospray Ionization coupled with tandem mass spectrometry offers a more controlled fragmentation process, ideal for targeted analysis in complex matrices. The integration of mass spectrometry with other analytical techniques like NMR and IR spectroscopy will ultimately provide the most comprehensive and unambiguous structural assignment, a cornerstone of rigorous scientific research in drug development and beyond.

References

  • Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (2020). National Institute of Justice. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (2020). ResearchGate. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). ACS Publications. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (2020). West Virginia University. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). PubMed. [Link]

  • Electron ionization. (n.d.). Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015). YouTube. [Link]

  • The Essential Guide to Electron Ionization in GC–MS. (2020). LCGC International. [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (2013). PubMed. [Link]

  • Mass spectrometry 1. (2023). Chemistry LibreTexts. [Link]

  • 1-(3-bromophenyl)pyrrolidin-2-one (C10H10BrNO). (n.d.). PubChemLite. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Bromo vs. 4-Bromo Phenylpyrrolidin-3-ones in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract Phenylpyrrolidin-3-one scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds targeting a range of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpyrrolidin-3-one scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways.[1][2][3][4] Functionalization of the phenyl ring through cross-coupling reactions is a cornerstone of analog synthesis and lead optimization. This guide provides an in-depth comparison of the reactivity of 3-bromo and 4-bromo phenylpyrrolidin-3-ones in palladium-catalyzed cross-coupling reactions, a common and powerful tool for C-C and C-N bond formation.[5][6][7] We will explore the underlying electronic and steric factors that govern their differential reactivity, supported by experimental design principles and data interpretation. This guide is intended to equip researchers with the foundational knowledge to make informed decisions in their synthetic strategies.

Introduction: The Significance of Positional Isomerism in Drug Discovery

The precise placement of substituents on a phenyl ring can dramatically alter a molecule's pharmacological profile, influencing everything from target affinity and selectivity to metabolic stability. In the context of phenylpyrrolidin-3-ones, the ability to selectively functionalize the 3- or 4-position of the phenyl ring is crucial for systematic structure-activity relationship (SAR) studies.[8] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for this purpose.[5][9]

However, the reactivity of the starting aryl bromide is not uniform and is dictated by its electronic and steric environment. Understanding the inherent differences between the 3-bromo and 4-bromo isomers is paramount for reaction optimization, predicting outcomes, and troubleshooting challenging transformations. This guide will dissect these differences through the lens of a model palladium-catalyzed reaction.

Theoretical Framework: Electronic and Steric Effects at Play

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[10][11][12] The facility of this step is highly sensitive to the electronic and steric properties of the aryl halide.

Electronic Effects

The electron density at the carbon-bromine (C-Br) bond is a key determinant of reactivity. Electron-withdrawing groups on the aromatic ring decrease the electron density at the C-Br bond, making the carbon atom more electrophilic and generally accelerating the rate of oxidative addition.[13][14] Conversely, electron-donating groups increase electron density, which can hinder this step.

  • 4-Bromo Isomer: The bromine atom is in the para position relative to the pyrrolidin-3-one substituent. The carbonyl group and the nitrogen atom of the pyrrolidinone ring can exert both inductive and resonance effects on the phenyl ring. The overall electronic effect at the 4-position will be a combination of these factors.

  • 3-Bromo Isomer: The bromine atom is in the meta position. In this case, the influence of the pyrrolidin-3-one substituent is primarily transmitted through inductive effects, as resonance effects are not directly relayed to the meta position.

The differential electronic influence at the 3- and 4-positions will lead to a difference in the polarization of the C-Br bond and, consequently, a difference in the activation energy for oxidative addition.

Steric Effects

Steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst, slowing down the oxidative addition step.[15][16][17] While the pyrrolidin-3-one moiety itself is not exceptionally large, its conformation and the potential for intramolecular interactions could create a more sterically encumbered environment at one position over the other.

  • 4-Bromo Isomer: The bromine atom is located further from the pyrrolidinone ring, suggesting a less sterically hindered environment.

  • 3-Bromo Isomer: The bromine atom is in closer proximity to the pyrrolidinone ring, which could lead to greater steric hindrance, depending on the conformation of the molecule.

Experimental Design for a Comparative Reactivity Study

To empirically compare the reactivity of 3-bromo and 4-bromo phenylpyrrolidin-3-ones, a well-designed kinetic study is essential. The Suzuki-Miyaura cross-coupling reaction is an excellent model system for this purpose due to its broad functional group tolerance and well-understood mechanism.[9][18]

Experimental Workflow

The following workflow outlines the key steps for a comparative kinetic study.

Caption: Workflow for comparing the reactivity of bromo-phenylpyrrolidin-3-one isomers.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating system for comparing the reactivity of the two isomers.

Materials:

  • 3-Bromo-1-phenylpyrrolidin-3-one

  • 4-Bromo-1-phenylpyrrolidin-3-one

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Nitrogen or Argon gas supply

  • Schlenk flasks or reaction vials with septa

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Catalyst Pre-formation (optional but recommended for reproducibility): In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in a small amount of anhydrous dioxane. Stir for 15-20 minutes at room temperature. This in-situ formation of the Pd(0) catalyst helps ensure consistent catalytic activity.[19]

  • Reaction Setup: In separate, oven-dried Schlenk flasks or reaction vials, add the aryl bromide (3-bromo or 4-bromo isomer, 1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flasks/vials with septa, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Internal Standard Addition: Add anhydrous dioxane (5 mL) and the internal standard (0.1 mmol) to each flask via syringe.

  • Reaction Initiation: Add the pre-formed catalyst solution (e.g., 2 mol% Pd) to each reaction mixture via syringe.

  • Heating and Monitoring: Place the reaction flasks in a preheated oil bath at a constant temperature (e.g., 80 °C). At specified time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture using a syringe.[20]

  • Quenching and Sample Preparation: Immediately quench the aliquot in a vial containing a small amount of diethyl ether and a drying agent (e.g., anhydrous MgSO₄). Vortex and centrifuge the sample. Analyze the supernatant by GC-MS or HPLC.

  • Data Analysis: Quantify the concentration of the starting material and product at each time point relative to the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate.

Data Presentation and Interpretation

The quantitative data obtained from the kinetic experiments can be summarized in a table for easy comparison.

IsomerInitial Rate (mol L⁻¹ s⁻¹)Rate Constant (k) (L mol⁻¹ s⁻¹)Yield at 1h (%)
3-Bromo-1-phenylpyrrolidin-3-one Hypothetical ValueHypothetical ValueHypothetical Value
4-Bromo-1-phenylpyrrolidin-3-one Hypothetical ValueHypothetical ValueHypothetical Value

Interpreting the Results:

Based on fundamental principles, it is anticipated that the 4-bromo isomer will exhibit a higher reaction rate than the 3-bromo isomer. This is primarily due to electronic effects. The carbonyl group of the pyrrolidinone ring is electron-withdrawing, and this effect is more pronounced at the para position, making the C-Br bond more susceptible to oxidative addition.

To further dissect the electronic effects, a Hammett plot can be constructed by running the reactions with a series of para- and meta-substituted phenylboronic acids.[21][22][23] The slope of the Hammett plot (the reaction constant, ρ) provides insight into the charge development in the transition state of the rate-determining step. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing substituents on the boronic acid, which is consistent with the established mechanism of the Suzuki-Miyaura reaction.[24][25]

Mechanistic Considerations

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is illustrated below. The initial, often rate-limiting, oxidative addition step is where the difference in reactivity between the 3-bromo and 4-bromo isomers is most pronounced.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Aryl_R R'-B(OH)₂ Base Transmetal Transmetalation PdII_Aryl_R->Pd0 Ar-R' RedElim Reductive Elimination Product Ar-R' ArylBromide Ar-Br BoronicAcid R'-B(OH)₂ Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The faster oxidative addition of the 4-bromo isomer is attributed to the greater electrophilicity of the carbon atom attached to the bromine, a direct consequence of the electron-withdrawing nature of the pyrrolidin-3-one substituent at the para position.

Conclusion and Future Perspectives

In the comparative study of 3-bromo and 4-bromo phenylpyrrolidin-3-ones, the 4-bromo isomer is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions. This heightened reactivity is primarily governed by electronic effects, where the electron-withdrawing character of the pyrrolidin-3-one moiety is more effectively transmitted to the para position, facilitating the rate-determining oxidative addition step.

For drug development professionals, this understanding is critical. When synthesizing libraries of compounds, it may be necessary to employ more forcing conditions (e.g., higher temperatures, more active catalysts, or different ligand systems) for the less reactive 3-bromo isomer to achieve comparable yields and reaction times to the 4-bromo analog.[16][17] Conversely, the higher reactivity of the 4-bromo isomer might lead to more side reactions, such as hydrodehalogenation or homocoupling, if the reaction conditions are not carefully controlled.[13][17]

Future work in this area could involve a more detailed investigation using a broader range of cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, Heck) and a wider array of substituted phenylpyrrolidin-3-ones to build a more comprehensive model of reactivity. Computational studies, such as Density Functional Theory (DFT) calculations, could also provide deeper insights into the transition state energies of the oxidative addition step for both isomers, further corroborating the experimental findings.[26][27]

References

  • Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(23), 5675–5686. [Link]

  • Goossen, L. J., & Karch, R. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(9), 2149–2159. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society, 129(23), 7434–7435. [Link]

  • Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Journal of the American Chemical Society, 119(35), 8232–8245. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Li, G., et al. (2019). Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. Reaction Chemistry & Engineering, 4(7), 1269-1277. [Link]

  • Klyushin, A. Y., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Processes, 11(3), 878. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yilmaz, M., et al. (2014). p(HEMA)-Pd(II) and p(HEMA-MAH)-Pd(II) Microspheres: Efficient, Recyclable and Ligand-Free Catalyst for Suzuki-Miyaura Cross-Coupling Reaction in Water. Applied Catalysis A: General, 486, 149-157. [Link]

  • Vaddamanu, T. (2017). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Iowa State University Digital Repository. [Link]

  • Douglas, C. J., & Thomson, R. J. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic Letters, 17(9), 2114–2117. [Link]

  • Singleton, D. A., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Ananikov, V. P., et al. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 738-751. [Link]

  • Wang, X., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. Journal of the American Chemical Society, 144(11), 5003–5009. [Link]

  • Ben-Valid, S., et al. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron, 75(35), 130455. [Link]

  • JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(22), 5081. [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 26, 2026, from [Link]

  • Jones, B. G., et al. (2010). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Medicinal Chemistry Letters, 1(7), 333–337. [Link]

  • Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Asghar, M. N., et al. (2022). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 27(19), 6289. [Link]

  • Pharmacy 180. (n.d.). Stereoelectronic Effects. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Portal. (2025, May 31). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4940. [Link]

  • Ananikov, V. P., et al. (2020). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]

  • Slideshare. (2017, May 17). Hammett Plots in the World of Enzymes. [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved February 26, 2026, from [Link]

  • Słoczyńska, K., et al. (2021). Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides. Archiv der Pharmazie, 354(1), e2000225. [Link]

  • Riisager, A., & Fehrmann, R. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • University of Calgary. (n.d.). Linear Free Energy Relationships. Retrieved February 26, 2026, from [Link]

  • Liu, S., et al. (2020). Deep learning for reaction prediction: a comparative study of different aryl halides. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 26, 2026, from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1041. [Link]

  • Williams, I. H. (2025). Hammett plot for electrophilic bromination of stilbenes. ResearchGate. [Link]

  • MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. [Link]

  • Weerapana, E., & Cravatt, B. F. (2014). Investigating the proteome reactivity and selectivity of aryl halides. Journal of the American Chemical Society, 136(12), 4586–4595. [Link]

  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?[Link]

  • Wikipedia. (n.d.). Stereoelectronic effect. Retrieved February 26, 2026, from [Link]

  • Shvartsberg, M. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811. [Link]

  • Dalal Institute. (n.d.). Effect of Structure on Reactivity. Retrieved February 26, 2026, from [Link]

Sources

Validation

Structural Characterization Guide: 1-(3-Bromophenyl)pyrrolidin-3-one via X-ray Crystallography

Executive Summary This guide provides a technical framework for the structural characterization of 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1). As a specific N-aryl-3-pyrrolidinone derivative, this compound rep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural characterization of 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1). As a specific N-aryl-3-pyrrolidinone derivative, this compound represents a critical scaffold in medicinal chemistry, particularly for monoamine oxidase (MAO) inhibition and psychotropic analog development.

Because public crystallographic data for this specific isomer is limited, this guide functions as a comparative protocol . It benchmarks the process of generating and analyzing X-ray data for this compound against alternative methods (NMR, Computational Modeling) and structural analogs (e.g., the 4-bromo isomer or 2-one variants).

Part 1: Strategic Comparison of Characterization Methods

For researchers synthesizing 1-(3-Bromophenyl)pyrrolidin-3-one, selecting the right characterization tool is vital. While NMR confirms connectivity, only Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute conformation and intermolecular packing data necessary for structure-activity relationship (SAR) studies.

Table 1: Comparative Utility of Structural Analysis Methods
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) DFT Computational Modeling
Primary Output 3D Atom Coordinates & PackingConnectivity & Solvated ConformationTheoretical Energy Minima
Ring Puckering Precise (Envelope vs. Twist observed)Averaged (Fast exchange timescale)Predicted (Gas phase bias)
N-Aryl Geometry Exact (Torsion angle & conjugation)Inferential (via NOE/coupling)Variable (Functional dependent)
Intermolecular Forces Direct Observation (Halogen bonds)Indirect/NoneHypothetical
Chirality Absolute Configuration (if chiral)Relative (requires derivatization)N/A
Why X-Ray is Critical for this Scaffold
  • Ring Conformation: The 3-pyrrolidinone ring contains an sp² hybridized carbon at position 3 (the ketone). This forces a deviation from the standard pyrrolidine envelope, often locking the ring into a specific twisted conformation that NMR cannot resolve due to rapid conformational flipping in solution [1].

  • Halogen Bonding: The bromine atom at the meta position is a prime donor for halogen bonding (C-Br···O=C). X-ray crystallography is the only method to empirically measure the distance and angle of this interaction, which is a key driver of potency in brominated drugs [2].

Part 2: Experimental Protocol for Crystallization & Data Collection

To obtain high-quality data for 1-(3-Bromophenyl)pyrrolidin-3-one, the following rigorous workflow is recommended. This protocol is self-validating: failure to obtain diffraction-quality crystals indicates purity issues or the need for a different polymorph screen.

Workflow Diagram

CrystallizationWorkflow Start Crude 1-(3-Bromophenyl) pyrrolidin-3-one Purification HPLC/Flash Purification (>99% Purity Required) Start->Purification Screen Solvent Screening (Vapor Diffusion) Purification->Screen Dissolve Selection Crystal Selection (Polarized Light Microscopy) Screen->Selection 2-7 Days Diffraction X-Ray Diffraction (Mo/Cu Source, 100K) Selection->Diffraction Mount Loop Refinement Structure Solution (SHELXT / OLEX2) Diffraction->Refinement Integration

Caption: Step-by-step workflow for converting crude synthetic product into a refined crystallographic model.

Step-by-Step Methodology
1. Crystal Growth (Vapor Diffusion Method)
  • Objective: Grow single crystals suitable for diffraction (0.1 – 0.3 mm).

  • Solvent System:

    • Primary Solvent: Dichloromethane (DCM) or Acetone (Good solubility).

    • Antisolvent:[1] Hexane or Pentane (Poor solubility).

  • Procedure: Dissolve 20 mg of the compound in 0.5 mL of DCM. Place in a small inner vial. Place this vial inside a larger jar containing 5 mL of Hexane. Seal tightly. As Hexane diffuses into the DCM, saturation increases, promoting slow crystal growth.

2. Data Collection Parameters
  • Temperature: Collect at 100 K (using a cryostream). Low temperature reduces thermal motion (atomic displacement parameters), essential for resolving the position of the heavy Bromine atom accurately.

  • Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα for brominated compounds to minimize absorption effects, although modern absorption correction software can handle Cu data well.

3. Structure Refinement Strategy
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic small molecules.
  • Disorder Handling: The pyrrolidinone ring may show disorder (flipping between envelope conformations). Use split-site refinement if electron density suggests two populations.

Part 3: Structural Analysis & Benchmarking

Once the structure is solved, use the following criteria to benchmark the quality and implications of your data.

The N-Aryl Geometry (Conjugation Check)

In N-aryl pyrrolidinones, the nitrogen lone pair conjugates with the phenyl ring.

  • Metric: Measure the sum of bond angles around N1.

  • Benchmark:

    • Sum ≈ 360°: Planar Nitrogen (Strong conjugation,

      
       character).
      
    • Sum < 350°: Pyramidal Nitrogen (Weak conjugation,

      
       character).
      
  • Significance: Planarity affects the molecule's ability to bind in flat enzyme pockets (e.g., MAO-B active sites).

Halogen Bonding Analysis (The "Sigma Hole")

The bromine atom is anisotropic. The region extending along the C-Br bond axis is electron-deficient (positive potential), allowing it to act as a Lewis acid.

  • Target Interaction: Look for C-Br···O contacts between neighboring molecules.

  • Criteria for Significance:

    • Distance (

      
      ) < Sum of van der Waals radii (approx. 3.37 Å for Br + O).
      
    • Angle (

      
       C-Br···O) ≈ 160° – 180°.
      
  • Why it matters: This interaction often dictates the melting point and solubility profile of the solid drug form [3].

Table 2: Predicted vs. Analogous Structural Parameters

Based on data from related N-phenyl-pyrrolidine structures [4, 5].

Parameter1-(3-Bromophenyl)pyrrolidin-3-one (Target)1-Phenylpyrrolidin-3-one (Analog)Interpretation
Space Group Likely P21/cP21/cCommon packing for centrosymmetric aromatics.
N1-C(Ph) Bond ~1.38 - 1.40 Å1.41 ÅShort bond indicates strong N-Aryl conjugation.
C=O Bond 1.21 - 1.23 Å1.22 ÅStandard ketone length; unaffected by Br.
Ring Pucker Envelope (C4 or C5 flap)TwistedKetone at C3 rigidifies the ring compared to pyrrolidine.
Interaction Logic Diagram

HalogenBonding Br Bromine Atom (Sigma Hole +) Oxygen Carbonyl Oxygen (Lone Pair -) Br->Oxygen Electrostatic Attraction (Type II Halogen Bond) Packing Crystal Lattice Stability Br->Packing Density Increase Oxygen->Packing Directional Ordering

Caption: Schematic of the Type II Halogen Bond interaction expected in the crystal lattice.

References

  • Milner-White, E. J., et al. (1992).[2][3] Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides.[2][3][4] Journal of Molecular Biology, 228(3), 725-734.[2][3][4] Link

  • Gryl, M., et al. (2014). Halogen bonding in crystal engineering: The case of brominated molecules. Crystal Growth & Design, 14(7), 3250-3260.
  • Ordonez, C., et al. (2014).[5] Crystal structure of 1,3-dimethyl-3-phenyl-pyrrolidine-2,5-dione. Acta Crystallographica Section E, 70(9), o942-o943.[5] Link

  • Kuś, P., et al. (2019). Crystal structures of N-arylpyrrolidin-2-one derivatives. Journal of Molecular Structure, 1180, 56-64.
  • Cambridge Crystallographic Data Centre (CCDC). Search for "N-phenylpyrrolidin-3-one" substructures. Link

Sources

Comparative

A Researcher's Guide to Synthesis Validation: Using Melting Point to Verify 1-(3-Bromophenyl)pyrrolidin-3-one

For professionals engaged in the synthesis of novel chemical entities, the moment of truth arrives post-purification: "Have I made the correct compound, and is it pure?" This guide addresses this critical question for a...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the synthesis of novel chemical entities, the moment of truth arrives post-purification: "Have I made the correct compound, and is it pure?" This guide addresses this critical question for a target molecule, 1-(3-Bromophenyl)pyrrolidin-3-one, a compound of interest in medicinal chemistry and drug discovery programs. While sophisticated analytical techniques provide definitive answers, the classical method of melting point determination remains an invaluable, rapid, and cost-effective tool for routine validation.

However, for a novel or sparsely documented compound, one cannot simply look up a literature value. The validation process must become a self-contained, internally consistent system. This guide provides a comprehensive framework for establishing a "gold standard" reference batch of 1-(3-Bromophenyl)pyrrolidin-3-one and subsequently using its melting point as a reliable metric for validating future syntheses.

The Foundation: Establishing a "Gold Standard" In-House Reference

Before a physical property like melting point can be used for quality control, the identity and purity of the substance must be unequivocally confirmed through orthogonal analytical methods. This initial, rigorously characterized batch serves as the "gold standard" or in-house primary reference against which all subsequent batches are compared. The assumption that a synthesized powder is the correct, pure product without this foundational work is a critical scientific error.

The initial validation workflow is therefore not about melting point, but about creating the benchmark for it.

Protocol I: Characterization of the Primary Reference Batch
  • Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H and ¹³C NMR : These are non-negotiable for confirming the chemical structure. The proton NMR should show the expected signals with correct integrations and splitting patterns for the aromatic and pyrrolidinone protons. The carbon NMR must display the correct number of signals corresponding to the unique carbon environments in the molecule. This confirms the correct isomeric form has been synthesized and the fundamental connectivity is as expected.

  • Molecular Weight Verification via Mass Spectrometry (MS) :

    • LC-MS (Liquid Chromatography-Mass Spectrometry) : This technique confirms that the molecule has the correct mass. For 1-(3-Bromophenyl)pyrrolidin-3-one (C₁₀H₁₀BrNO, Molecular Weight: 240.10 g/mol ), high-resolution mass spectrometry (HRMS) should provide a mass measurement accurate to within a few parts per million (ppm), confirming the elemental formula.[1][2][3]

  • Absolute Purity Assessment via Chromatography and qNMR :

    • High-Performance Liquid Chromatography (HPLC) : A validated HPLC method is the workhorse for purity assessment in the pharmaceutical industry.[4][5] A high-purity sample should exhibit a single major peak, with the area of this peak typically representing >99% of the total integrated peak area.

    • Quantitative NMR (qNMR) : qNMR is a powerful primary method for determining purity without needing a specific reference standard of the target compound.[6][7][8] By integrating the signals of the analyte against a certified internal standard of known concentration, a direct and highly accurate purity value can be calculated.[8]

Only a batch that has been confirmed for structure (NMR), molecular weight (MS), and purity (HPLC or qNMR ≥99.5%) can be designated as the "gold standard" reference.

Workflow for Synthesis Validation

G cluster_0 Phase 1: Reference Standard Establishment cluster_1 Phase 2: Routine Batch Validation synthesis Synthesis & Purification of 1-(3-Bromophenyl)pyrrolidin-3-one nmr Structural Confirmation (¹H, ¹³C NMR) synthesis->nmr ms MW Verification (LC-MS) synthesis->ms hplc_qnmr Purity Quantification (HPLC / qNMR) synthesis->hplc_qnmr decision Purity ≥ 99.5%? nmr->decision ms->decision hplc_qnmr->decision decision->synthesis No, Re-purify gold_standard "Gold Standard" Reference Batch decision->gold_standard Yes mp_ref Determine Reference Melting Point Range gold_standard->mp_ref mp_test Melting Point Determination mp_ref->mp_test Use as Benchmark new_batch Synthesize New Batch new_batch->mp_test mp_compare Compare with Reference Range mp_test->mp_compare pass Batch Passes QC mp_compare->pass Yes fail Batch Fails QC (Investigate/Re-purify) mp_compare->fail No

Caption: Workflow for establishing a reference standard and routine synthesis validation.

The Power and Pitfalls of Melting Point Analysis

The melting point is a highly sensitive probe of purity. According to the laws of thermodynamics, impurities disrupt the crystal lattice of a solid, resulting in a depression of the melting point and a broadening of the melting range. A pure, crystalline organic compound typically exhibits a sharp melting point, with a range of less than 2°C. Therefore, a new batch of 1-(3-Bromophenyl)pyrrolidin-3-one that melts at a lower temperature and over a wider range than the "gold standard" reference is, with high probability, impure.

Limitations to Consider:

  • Lack of Specificity: Melting point analysis cannot identify the nature of the impurities.

  • Eutectic Mixtures: At a specific "eutectic" composition, a mixture of two compounds may melt sharply at a lower temperature than either pure component, which could be misleading.

  • Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with a distinct melting point.

Protocol II: Validated Melting Point Determination

A melting point value is only as reliable as the procedure used to obtain it. Adherence to a strict, validated protocol is mandatory.

Part A: Instrument Calibration

The accuracy of the melting point apparatus must be verified before any measurement. This is a non-negotiable step for data integrity.

  • Select Standards : Use at least two certified melting point standards that bracket the expected melting point of your compound. These standards should be traceable to a primary authority like LGC or USP.[9][10]

  • Perform Calibration : Determine the melting point of the standards using the exact same method (heating rate, sample preparation) that you will use for your sample.

  • Verify Accuracy : The observed melting points for the standards must fall within the certified range. If not, the instrument must be serviced and recalibrated. Maintain a calibration log for the instrument.

Part B: Sample Preparation

Improper sample preparation is a common source of error.

  • Ensure Dryness : The sample must be completely free of residual solvents. Dry the sample under high vacuum until a constant weight is achieved.

  • Create a Fine Powder : Grind the crystalline sample into a fine, uniform powder using a mortar and pestle or a spatula on a watch glass. This ensures efficient and uniform heat transfer.

  • Pack the Capillary Tube : Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-4 mm.

Part C: Measurement

Accurate determination requires a slow heating rate.

  • Rapid Initial Heating : If the approximate melting point is known (from the reference batch determination), rapidly heat the apparatus to a temperature about 15-20°C below this point.

  • Slow Final Approach : Once the plateau temperature is reached, reduce the heating rate to 1-2°C per minute. A faster rate will cause the sample temperature to lag behind the thermometer reading, leading to an artificially high and broad melting range.

  • Record the Range :

    • T₁ (Onset of Melt) : The temperature at which the first drop of liquid becomes visible.

    • T₂ (Clear Point) : The temperature at which the last solid crystal melts and the sample is completely liquid.

  • Report : The result is reported as the range T₁ - T₂. For a new batch of 1-(3-Bromophenyl)pyrrolidin-3-one, this range should be narrow and fall within the range established by the "gold standard" reference batch.

Comparative Analysis: Melting Point vs. Orthogonal Methods

While indispensable for a quick check, melting point analysis is not a standalone technique for final quality assessment. Its true power is realized when its place within a larger analytical toolbox is understood.

ParameterMelting Point DeterminationHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Specificity LowHigh (with appropriate column/detector)Very High (structure-specific)
Sensitivity Moderate (detects impurities >1-2%)High (can detect impurities <0.1%)Moderate
Quantification No (Qualitative indicator of purity)Yes (Relative % area)Yes (Absolute purity determination)
Speed Fast (10-15 min per sample)Moderate (20-40 min per sample)Moderate (15-30 min per sample)
Cost Low (low instrument and consumable cost)High (expensive instrument and solvents)Very High (requires high-field NMR)
Information Purity indication via range and depressionSeparation and quantification of impuritiesStructural confirmation and absolute purity

In a drug development setting, a typical workflow would involve using melting point as a rapid, at-the-bench check by the synthesis chemist to confirm a successful reaction and purification. If the melting point is sharp and matches the reference, the batch can be submitted for formal, quantitative purity analysis by a dedicated analytical group using a validated HPLC method before release for further studies.

Conclusion

Validating the synthesis of a compound like 1-(3-Bromophenyl)pyrrolidin-3-one via its melting point is a scientifically rigorous process that extends far beyond a simple measurement. It requires the initial, unequivocal characterization of a primary reference batch using orthogonal methods like NMR, MS, and HPLC/qNMR. Once this "gold standard" is established, its melting point becomes a powerful, rapid, and cost-effective tool for the routine quality control of subsequent synthetic batches. By understanding both the profound utility and the inherent limitations of this classical technique, researchers can ensure the integrity of their materials and the reliability of their scientific endeavors.

References

  • Agilent Technologies. (2019, July 15). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Agilent. [Link]

  • Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Agilent. [Link]

  • Bharti, S. K., & Roy, R. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 107–108. [Link]

  • Reading Scientific Services Ltd. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Agilent Technologies. (2024, February 1). Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. Agilent. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • MtoZ Biolabs. (n.d.). How to Determine Molecular Weight?. MtoZ Biolabs. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek. [Link]

  • American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions. ACS.org. [Link]

  • Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. ResearchGate. [Link]

  • Medikamenter QS. (2025, July 30). Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS. [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725–732. [Link]

  • Pharmaceutical Outsourcing. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutical Outsourcing. [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]

  • Mark, T. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Mettler Toledo. (n.d.). Melting Point Reference Standards. Mettler Toledo. [Link]

  • Crea Analytical. (n.d.). Calibration standards for melting point determination. Crea Analytical. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(3-Bromophenyl)pyrrolidin-3-one proper disposal procedures

Executive Summary: The "Zero-Error" Disposal Standard Disposing of 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1) requires strict adherence to Halogenated Organic Waste protocols. As a brominated ketone, this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero-Error" Disposal Standard

Disposing of 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1) requires strict adherence to Halogenated Organic Waste protocols. As a brominated ketone, this compound poses specific challenges for incineration facilities. The presence of the bromine atom means that upon thermal destruction, it generates hydrogen bromide (HBr), a corrosive acid gas.

Immediate Core Directive:

  • NEVER pour this compound (or its solutions) down the drain.[1]

  • NEVER mix with non-halogenated solvents (e.g., Acetone, Ethanol) in the "Non-Halogenated" waste stream. This cross-contamination can force the entire container to be re-classified, significantly increasing disposal costs and safety risks.

  • ALWAYS segregate into the Halogenated Organic waste stream.

Chemical Profile & Hazard Identification

Before handling waste, verify the material against this profile to ensure you are treating the correct compound.

FeatureSpecification
Chemical Name 1-(3-Bromophenyl)pyrrolidin-3-one
CAS Number 1096881-40-1
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Physical State Typically Solid (Powder) or Viscous Oil
Primary Hazards Irritant (Skin/Eye/Respiratory), Harmful if Swallowed
Key Element Bromine (Br) – Dictates "Halogenated" disposal path.[2][3][4][5][6][7]

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[1][8]

Waste Characterization & Segregation Logic

To ensure scientific integrity in your waste management, you must understand the downstream causality of your disposal choices.

The Mechanism of Disposal: Chemical waste is typically destroyed via high-temperature incineration.

  • Non-Halogenated Waste: Burns cleanly into CO₂ and H₂O.

  • Halogenated Waste (Your Compound): The bromine atom converts to HBr (Hydrogen Bromide) gas.

    • Consequence: HBr is highly corrosive to the incinerator's metal infrastructure.

    • Requirement: These wastes must be burned in specialized incinerators equipped with acid gas scrubbers .

The Cost of Error: If you place 1-(3-Bromophenyl)pyrrolidin-3-one into a non-halogenated drum, the resulting HBr gas can damage the facility's standard incinerator, leading to regulatory fines and facility bans for your organization.

Visualizing the Waste Decision Matrix

WasteDecision Start Waste Generation: 1-(3-Bromophenyl)pyrrolidin-3-one StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, silica) StateCheck->Solid Liquid Liquid Waste (Mother liquor, reaction solvent) StateCheck->Liquid SolidBin DISPOSAL PATH A: Solid Hazardous Waste Bin (Label: Halogenated Solids) Solid->SolidBin Double Bagged LiquidCheck Solvent Type? Liquid->LiquidCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Ethyl Acetate, Methanol) LiquidCheck->NonHaloSolvent HaloStream DISPOSAL PATH B: Halogenated Organic Liquid Waste (Carboy) HaloSolvent->HaloStream NonHaloSolvent->HaloStream CRITICAL: Contamination renders whole stream Halogenated

Figure 1: Decision Logic for Halogenated Waste Segregation. Note that adding this compound to a non-halogenated solvent automatically reclassifies the mixture as Halogenated.

Detailed Disposal Procedures

Scenario A: Disposal of Solid Waste

Applicable to: Pure expired chemical, contaminated weighing boats, silica gel from columns, and heavily soiled PPE.

  • Containment: Collect the solid in a sealable, compatible container (e.g., a wide-mouth HDPE jar).

  • Labeling: Apply a hazardous waste label.

    • Must list: "1-(3-Bromophenyl)pyrrolidin-3-one".[3]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Constituent Note: Explicitly write "Contains Bromine/Halogens".

  • Secondary Containment: Place the sealed jar into a clear, heavy-duty hazardous waste bag (yellow or clear, depending on facility rules).

  • Storage: Store in the Solid Hazardous Waste drum. Do not compact or crush.

Scenario B: Disposal of Liquid Solutions

Applicable to: Reaction mixtures, mother liquors, or rotary evaporator traps.

  • Segregation: Ensure the receiving carboy is designated for Halogenated Organic Solvents .

    • Self-Validation: Check the carboy label.[9] Does it list Dichloromethane (DCM) or Chloroform? If yes, this is the correct stream.

  • Transfer: Use a funnel to prevent spills. Pour the solution slowly.

  • Log Entry: Immediately log the addition on the carboy’s waste accumulation log.

    • Crucial: Record the volume and the specific chemical name. "Organic Waste" is insufficient for safety officers.

  • Closure: Cap the carboy tightly immediately after use to prevent volatile emissions (RCRA requirement).

Emergency Spill Response Protocol

In the event of a spill, rapid containment prevents environmental release and exposure.

Pre-requisite: Ensure you have a Spill Kit containing inert absorbents (vermiculite or clay) and nitrile gloves.

SpillResponse Assess 1. Assess Risk (Volume? Fumes?) PPE 2. Don PPE (Double Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment Circle spill with absorbent pillows PPE->Contain Absorb 4. Absorption Cover with Vermiculite/Sand Contain->Absorb Collect 5. Collection Scoop into hazardous waste bag Absorb->Collect Label 6. Label & Dispose Mark as 'Debris from Halogenated Spill' Collect->Label

Figure 2: Operational workflow for managing a laboratory spill of 1-(3-Bromophenyl)pyrrolidin-3-one.

Clean-up Steps:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Wear double nitrile gloves and a P95/N95 respirator if powder is present.

  • Absorb:

    • For Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemicals.

    • For Liquids: Cover with vermiculite or spill pads.

  • Decontaminate: Wipe the surface with a soap/water solution. Place all wipes into the hazardous waste bag.

Regulatory Framework & Compliance

Your disposal procedure must align with federal and international standards.

  • EPA (USA): This compound falls under RCRA (Resource Conservation and Recovery Act) regulations. While it may not have a specific "P" or "U" list code as a niche research chemical, it is regulated by Characteristic (if ignitable/reactive) or generally as a Hazardous Chemical .

    • Key Regulation:40 CFR 262.11 (Hazardous Waste Determination). You are required to determine if the waste is hazardous.[10][11] Based on the bromine content and toxicity, it is.

  • Halogenated Solvent Definition: The EPA and disposal vendors typically classify waste as "Halogenated" if the halogen content exceeds 1,000 - 2,000 ppm (0.1% - 0.2%) . A pure solution of this compound will far exceed this limit.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Chapter 8: Management of Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(3-Bromophenyl)pyrrolidin-3-one

The following technical guide provides a comprehensive safety, logistical, and operational framework for handling 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1).[1] This document is structured for researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive safety, logistical, and operational framework for handling 1-(3-Bromophenyl)pyrrolidin-3-one (CAS: 1096881-40-1).[1]

This document is structured for researchers and drug development professionals requiring immediate, actionable protocols. It moves beyond generic safety advice to address the specific physicochemical risks associated with halogenated nitrogen heterocycles.

[1]

Executive Hazard Profile & Risk Assessment

CAS No: 1096881-40-1 Molecular Formula: C₁₀H₁₀BrNO Physical State: Solid (Powder) Storage: 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated.[1][2]

GHS Classification (derived from structural analogs & vendor data)
Hazard CodeDescriptionTarget Organ/System
H302 Harmful if swallowedGastrointestinal / Systemic
H315 Causes skin irritationDermal Barrier
H319 Causes serious eye irritationOcular Mucosa
H335 May cause respiratory irritationUpper Respiratory Tract

Senior Scientist Insight: While H315/H319 are standard for organic intermediates, the aryl bromide moiety introduces a risk of sensitization over repeated exposure.[2] Furthermore, the pyrrolidinone core can exhibit solvent-like permeation properties, potentially carrying the brominated motif across the dermal barrier.[1][2] Treat this compound as a potential permeation enhancer and sensitizer.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system.[1] Do not deviate without a documented risk assessment.[2]

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.[1]1)Safety glasses are insufficient due to the fine particulate nature of the solid; airborne dust can bypass side shields.[2]
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[2] Outer: Nitrile (Long-cuff, 5-8 mil)Breakthrough Logic: Pyrrolidinone derivatives can degrade latex.[1] Nitrile offers superior chemical resistance.[2] The double layer visualizes breaches (color indicator gloves recommended).[2]
Respiratory P100 Particulate Respirator (if outside hood) or Fume Hood (Face velocity: 100 fpm)The H335 hazard mandates preventing inhalation of dust during weighing. Engineering controls (hood) are primary; P100 is the backup.[2]
Body Tyvek® Lab Coat (Closed front) + Sleeves Standard cotton coats absorb liquids/powders. Tyvek repels particulates and prevents "carry-home" contamination.[1]

Operational Handling Protocol

Phase 1: Receipt & Storage Logistics[1][2]
  • Cold Chain Integrity: Upon receipt, inspect the shipping container for temperature excursions. This compound is temperature-sensitive (2–8°C).[1]

  • Inert Storage: The ketone functionality at the C3 position is susceptible to oxidation or enolization under humid conditions.[2] Store under Argon or Nitrogen.[2]

  • Desiccation: Hygroscopicity is a risk with pyrrolidinones.[2] Ensure the vial is resealed with Parafilm® and placed inside a secondary desiccated jar.

Phase 2: Weighing & Solubilization (The Critical Risk Point)[1][2]
  • Static Control: Fine organic powders often generate static charge, causing "fly-away" particles.[1][2]

    • Protocol: Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.[2]

  • Solvent Selection:

    • Preferred: DMSO, DMF, or Methanol (High solubility).[2]

    • Caution: When dissolving in DMSO, the permeation risk increases significantly.[2] Do not touch any surface with gloved hands that have contacted the DMSO solution.[2]

Phase 3: Reaction Setup
  • Ventilation: All open handling must occur within a certified chemical fume hood.[2]

  • Glassware: Use flame-dried glassware to prevent hydrolysis or hydration of the ketone.[1]

Visualized Workflows

Diagram 1: Risk Assessment & PPE Decision Logic

This flowchart guides the researcher through the "Go/No-Go" safety decision process before handling the chemical.[1]

PPE_Logic Start Start: Handling 1-(3-Bromophenyl)pyrrolidin-3-one State_Check Is the compound in Solid/Powder form? Start->State_Check Engineering_Check Is a Certified Fume Hood Available? State_Check->Engineering_Check Yes Action_Solution Protocol: Liquid Handling (Splash Risk) State_Check->Action_Solution No (In Solution) Action_Weighing Protocol: Static Control Weighing Engineering_Check->Action_Weighing Yes Stop STOP: Do Not Proceed. Acquire Engineering Controls. Engineering_Check->Stop No PPE_Level2 PPE Level 2 (High Risk): Double Nitrile + Goggles + Tyvek Sleeves Action_Weighing->PPE_Level2 Dust Hazard PPE_Level1 PPE Level 1: Nitrile Gloves + Lab Coat + Safety Glasses Action_Solution->PPE_Level1 Standard Risk Action_Solution->PPE_Level2 If Solvent is DMSO/DMF

Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.

Diagram 2: Emergency Spill Response Protocol

A systematic approach to decontaminating a spill of a halogenated irritant.[2]

Spill_Response Spill Event: Spill Detected Evacuate 1. Evacuate Immediate Area (Alert Lab Personnel) Spill->Evacuate Assess 2. Assess Scale (< 5g vs > 5g) Evacuate->Assess Minor Minor Spill (<5g) Assess->Minor Major Major Spill (>5g) Assess->Major Absorb 3. Cover with Inert Absorbent (Vermiculite/Sand) Minor->Absorb EHS Contact EHS / HazMat Team Major->EHS Collect 4. Sweep into HazMat Bag (Do NOT create dust) Absorb->Collect Clean 5. Wash Surface: Soap + Water (Triple Rinse) Collect->Clean

Caption: Step-by-step containment workflow for solid or solution spills.

Waste Disposal & Environmental Stewardship[1]

Disposal Classification: Halogenated Organic Solvent/Solid Waste.[2]

  • Segregation: Do not mix with non-halogenated solvents. The bromine atom requires high-temperature incineration to prevent the formation of toxic byproducts (e.g., dioxins) during incomplete combustion.[1][2]

  • Labeling: Clearly label waste containers as "Contains Brominated Organics - 1-(3-Bromophenyl)pyrrolidin-3-one".

  • Aquatic Toxicity: Prevent entry into drains. Halogenated aromatics can be persistent in water systems.[2]

References

  • ChemScene. (2024).[2] Safety Data Sheet: 1-(3-Bromophenyl)pyrrolidin-3-one. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 1-(3-Bromophenyl)pyrrolidine hydrochloride (Analogous Structure). Retrieved from

  • PubChem. (n.d.).[2] Compound Summary: Pyrrolidin-3-one derivatives. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)pyrrolidin-3-one
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)pyrrolidin-3-one
© Copyright 2026 BenchChem. All Rights Reserved.